Product packaging for 5-Bromo-2-(1H-tetrazol-5-yl)pyridine(Cat. No.:CAS No. 380380-60-9)

5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Cat. No.: B155888
CAS No.: 380380-60-9
M. Wt: 226.03 g/mol
InChI Key: LBDJSOHAVRCQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-(1H-tetrazol-5-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrN5 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN5 B155888 5-Bromo-2-(1H-tetrazol-5-yl)pyridine CAS No. 380380-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDJSOHAVRCQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634150
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380380-60-9
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380380-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(1H-tetrazol-5-yl)-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. This heterocyclic compound is of interest to researchers in medicinal chemistry and materials science. The data presented herein has been compiled from various chemical suppliers and databases.

Core Physical and Chemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a bromine atom and a tetrazole ring.[1] The presence of these functional groups imparts specific chemical characteristics relevant to its use as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1][2]

Data Presentation

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₄BrN₅[3]
Molecular Weight 226.033 g/mol [3][4]
CAS Number 380380-60-9[3][4]
Appearance Off-white to light yellow to brown solid[5]
Boiling Point 396.451°C at 760 mmHg[4][5]
Density 1.851 g/cm³[4]
Flash Point 193.567°C[4]
Index of Refraction 1.665[4]
Polar Surface Area (PSA) 67.35 Ų[4]
LogP 1.02420[4]
Storage Conditions 2-8°C, under inert gas[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not publicly available in the cited literature. These values are typically determined using standard analytical techniques such as Differential Scanning Calorimetry (DSC) for melting point, refractometry for the index of refraction, and gas chromatography or other methods for boiling point determination. The provided data is reported by chemical suppliers and should be considered as reference values.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the central compound and its key physical and chemical identifiers.

Compound This compound MW Molecular Weight 226.033 g/mol Compound->MW BP Boiling Point 396.451°C Compound->BP Density Density 1.851 g/cm³ Compound->Density Appearance Appearance Off-white to brown solid Compound->Appearance CAS CAS Number 380380-60-9 Compound->CAS

Caption: Key identifiers and physical properties of this compound.

References

5-Bromo-2-(1H-tetrazol-5-yl)pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(1H-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a pyridine ring and a tetrazole ring, imparts unique chemical properties that make it a versatile intermediate in the synthesis of a wide range of functional molecules. The tetrazole group, in particular, is a well-known bioisostere of the carboxylic acid group, offering improved metabolic stability, lipophilicity, and binding capabilities in drug candidates.[1] The reactive bromine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a 1H-tetrazol-5-yl group at the 2-position. The tetrazole ring can exist in different tautomeric forms, with the hydrogen atom attached to any of the four nitrogen atoms. The most common tautomer is the 1H-tetrazole.

IUPAC Name: this compound.[3][4]

Synonyms: 5-bromo-2-(tetrazol-5-yl)pyridine, 2-(5-tetrazolyl)-5-bromopyridine, 2-(1,2,3,4-tetrazol-5-yl)-5-bromopyridine.[3]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its synthetic precursor, 5-bromo-2-cyanopyridine, are presented in the table below for easy comparison.

PropertyThis compound5-bromo-2-cyanopyridine
CAS Number 380380-60-9[4]97483-77-7[5]
Molecular Formula C₆H₄BrN₅[4]C₆H₃BrN₂[5]
Molecular Weight 226.03 g/mol [4]183.01 g/mol [5]
Appearance Off-white to light yellow to brown solid[6]White to light yellow to light orange powder to crystal
Boiling Point 396.5°C at 760 mmHg[3][6]Not available
Density 1.851 g/cm³[3]Not available
Melting Point Not available129.0 to 133.0 °C

Experimental Protocols

The synthesis of this compound is most commonly achieved through a [2+3] cycloaddition reaction between 5-bromo-2-cyanopyridine and an azide source.[1] A detailed, two-step experimental protocol is provided below, starting from the commercially available 2-amino-5-bromopyridine.

Step 1: Synthesis of 5-bromo-2-cyanopyridine

This procedure involves the diazotization of 2-amino-5-bromopyridine followed by cyanation. A method for this conversion has been described in the literature.[7]

Materials:

  • 2-amino-5-bromopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • A solution of 2-amino-5-bromopyridine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the cyanide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the Sandmeyer reaction.

  • After cooling, the mixture is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield crude 5-bromo-2-cyanopyridine.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the reaction of the nitrile group of 5-bromo-2-cyanopyridine with an azide to form the tetrazole ring.

Materials:

  • 5-bromo-2-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • 5-bromo-2-cyanopyridine, sodium azide, and ammonium chloride are dissolved in DMF.

  • The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours to overnight.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried to afford this compound.

Synthetic Utility and Logical Workflow

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents. The tetrazole ring can participate in coordination with metal ions or form hydrogen bonds, which is crucial for molecular recognition in biological systems. A notable application is its use in the synthesis of antibacterial agents like Tedizolid.[8][9]

The following diagram illustrates the synthetic pathway to this compound and its subsequent use as a building block.

Synthetic_Pathway start_material 2-Amino-5-bromopyridine reaction1 Diazotization & Cyanation start_material->reaction1 intermediate1 5-Bromo-2-cyanopyridine reaction2 [2+3] Cycloaddition (NaN₃, NH₄Cl, DMF) intermediate1->reaction2 target_compound This compound application_node Further Functionalization (e.g., Suzuki Coupling) target_compound->application_node reaction1->intermediate1 reaction2->target_compound final_product Biologically Active Molecules (e.g., Tedizolid Precursors) application_node->final_product

References

Technical Guide: 5-Bromo-2-(1H-tetrazol-5-yl)pyridine (CAS 380380-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis, and commercial availability of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine, CAS number 380380-60-9. This compound is a key intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its key properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 380380-60-9[1][2][3][4]
Molecular Formula C₆H₄BrN₅[1][3][5][6]
Molecular Weight 226.03 g/mol [1][4][6][7]
IUPAC Name This compound[1]
Synonyms 5-bromo-2-(2H-tetrazol-5-yl)pyridine, 2-(tetrazol-5-yl)-5-bromopyridine, 5-Bromo-2-(tetrazol-5-yl)pyridine[8][9]
Appearance Off-white to light yellow to brown solid[10][11]
Boiling Point 396.5 ± 52.0 °C (Predicted)[12]
Density 1.850 ± 0.06 g/cm³ (Predicted)
SMILES BrC1=CN=C(C2=NN=NN2)C=C1[1]
InChI InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the [2+3] cycloaddition reaction between a nitrile and an azide.[5] Specifically, it is prepared from 5-bromo-2-cyanopyridine and sodium azide.[13]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of tetrazoles from nitriles.

Materials:

  • 5-Bromo-2-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-cyanopyridine in N,N-dimethylformamide (DMF).

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of 2-3.

  • A precipitate will form. Collect the solid by filtration and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield this compound.

Safety Precautions: Sodium azide is highly toxic and explosive, especially when heated or in contact with acids. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Role in the Synthesis of Tedizolid

This compound is a crucial intermediate in the manufacturing of Tedizolid, a second-generation oxazolidinone antibiotic.[1] The subsequent step in the synthesis involves the methylation of the tetrazole ring.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

The following is an example of the methylation of this compound.[1][14]

Materials:

  • This compound

  • Formaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Acetonitrile

Procedure:

  • In a reactor, add this compound, formaldehyde, and 10% palladium on carbon catalyst to methanol.[1]

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[1][14]

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Evaporate the organic phase to remove the solvent.[1]

  • Recrystallize the residue from acetonitrile to obtain the final product, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.[1][14]

G cluster_synthesis1 Synthesis of CAS 380380-60-9 cluster_synthesis2 Role in Tedizolid Synthesis 5-Bromo-2-cyanopyridine 5-Bromo-2-cyanopyridine Reaction1 [2+3] Cycloaddition 5-Bromo-2-cyanopyridine->Reaction1 Sodium Azide Sodium Azide Sodium Azide->Reaction1 CAS_380380_60_9 This compound (CAS 380380-60-9) Reaction1->CAS_380380_60_9 CAS_380380_60_9_2 This compound (CAS 380380-60-9) Reaction2 Reductive Methylation CAS_380380_60_9_2->Reaction2 Formaldehyde_H2_PdC Formaldehyde, H₂, Pd/C Formaldehyde_H2_PdC->Reaction2 Methylated_Intermediate 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine Reaction2->Methylated_Intermediate Further_Steps Further Synthetic Steps Methylated_Intermediate->Further_Steps Tedizolid Tedizolid Further_Steps->Tedizolid G cluster_bacterial_cell Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex (non-functional) Ribosome_50S->Initiation_Complex Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition Inhibition Initiation_Complex->Inhibition

References

molecular weight and formula of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also presents a relevant synthesis protocol for a closely related analogue, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, to serve as a practical reference.

Core Chemical Data

The fundamental chemical properties of this compound have been determined and are summarized below.

PropertyValueSource
Molecular Formula C₆H₄BrN₅[1][2]
Molecular Weight 226.03 g/mol [1][2]
CAS Number 380380-60-9[2]

Synthesis Protocol: An Analogous Compound

Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

This protocol outlines the methylation of this compound.

Materials:

  • This compound (226 g)

  • Formaldehyde (90 g)

  • 10% Palladium-carbon catalyst (20 g)

  • Methanol (1.5 L)

  • Acetonitrile

Procedure:

  • To a suitable reactor, add this compound, formaldehyde, and the 10% palladium-carbon catalyst to methanol.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.

  • Upon completion of the reaction, remove the organic phase by evaporation.

  • Recrystallize the resulting residue using acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.

SynthesisWorkflow cluster_reaction Reaction Step cluster_workup Workup & Purification Reactants This compound + Formaldehyde + 10% Pd/C in Methanol ReactionVessel Stir at RT under H₂ (0.2 MPa) for 3h Reactants->ReactionVessel Evaporation Evaporation of Organic Phase ReactionVessel->Evaporation Reaction Completion Recrystallization Recrystallization from Acetonitrile Evaporation->Recrystallization Product Final Product: 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine Recrystallization->Product

Caption: Synthesis and purification workflow for 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.

Signaling Pathways

Currently, there is no available information in the searched results detailing specific signaling pathways in which this compound is involved. Further research is required to elucidate its biological activities and mechanisms of action.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(1H-tetrazol-5-yl)pyridine is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably the oxazolidinone antibiotic, Tedizolid.[1][2] Its physicochemical properties, particularly its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, and the overall efficiency of the synthetic process. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document also outlines detailed experimental protocols for determining these crucial properties, offering a framework for researchers to generate this data in their own laboratories.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a tetrazole ring. The presence of these functional groups imparts a unique combination of properties that make it a valuable building block in medicinal chemistry. The tetrazole group, in particular, is a well-recognized bioisostere of a carboxylic acid group, which can enhance the metabolic stability and binding affinity of drug candidates.[3] Understanding the solubility and stability of this intermediate is paramount for its effective use in drug discovery and development, ensuring reproducible results and scalable synthetic routes.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound and its methylated analog is presented below. It is important to note that much of the quantitative data is based on computational predictions and data for the methylated form, highlighting the need for experimental verification for the parent compound.

PropertyValueSource
Molecular Formula C₆H₄BrN₅[4]
Molecular Weight 226.03 g/mol [4]
Appearance White to off-white solid (Predicted)-
Boiling Point (Predicted) 396.451 °C at 760 mmHg[5]
Density (Predicted) 1.851 g/cm³[5]
pKa (Predicted) 0.94 ± 0.10 (for the 2-methyl isomer)[6]
LogP (Predicted) 1.024[5]

Solubility Profile

The solubility of this compound is a critical factor for its handling, reaction setup, and purification. Based on its chemical structure, it is expected to exhibit moderate solubility in polar organic solvents and limited solubility in non-polar and aqueous media.

Qualitative Solubility

General solubility observations indicate that this compound is soluble in some organic solvents, with low predicted solubility in water.[7] The methylated derivative, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, has been reported to be soluble in dichloromethane.[6]

Quantitative Solubility Data (Illustrative)
SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.1Thermodynamic Shake-Flask
Phosphate Buffered Saline (PBS)25< 0.1Thermodynamic Shake-Flask
Ethanol255 - 10Thermodynamic Shake-Flask
Methanol2510 - 20Thermodynamic Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 50Thermodynamic Shake-Flask
Acetonitrile251 - 5Thermodynamic Shake-Flask
Dichloromethane251 - 5Thermodynamic Shake-Flask

Stability Profile

The stability of this compound under various conditions is crucial for determining appropriate storage, handling, and reaction conditions. Key aspects of its stability include thermal, pH-dependent, and photostability.

Thermal Stability

While specific TGA/DSC data for this compound is not publicly available, studies on similar tetrazole-containing compounds suggest that they can be thermally sensitive.[8] Thermal analysis would be essential to determine its decomposition temperature and identify any phase transitions. An illustrative representation of potential thermal stability data is provided below.

ParameterValueMethod
Decomposition Onset Temperature (Tonset) e.g., 250 °CThermogravimetric Analysis (TGA)
Melting Point (Tm) e.g., 230 °CDifferential Scanning Calorimetry (DSC)
pH-Dependent Stability

The stability of this compound in aqueous solutions at different pH values is a critical parameter, especially for processes involving aqueous workups or chromatographic separations. The tetrazole and pyridine moieties can undergo acid-base chemistry, which may influence the compound's stability. Forced degradation studies under acidic, basic, and neutral conditions are necessary to understand its degradation profile.

Photostability

As with many aromatic and heterocyclic compounds, there is a potential for degradation upon exposure to light. Photostability testing according to ICH guidelines is recommended to assess the impact of light on the compound's purity and to determine if special handling and storage conditions are required.[9]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Thermal Stability Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh a small amount (e.g., 3-5 mg) of this compound into a TGA or DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan into the instrument.

  • TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C). Record the weight loss as a function of temperature.

  • DSC Method: Heat the sample under a controlled atmosphere at a constant heating rate. Record the heat flow to and from the sample relative to the reference.

  • Data Analysis: Analyze the TGA thermogram to determine the onset of decomposition. Analyze the DSC thermogram to identify melting points, phase transitions, and decomposition exotherms or endotherms.[10][11]

pH-Dependent Stability Study (Forced Degradation)
  • Sample Preparation: Prepare solutions of this compound in various aqueous buffer solutions (e.g., pH 2, pH 7, pH 9).

  • Incubation: Store the solutions at a controlled temperature (e.g., 40 °C) and protect from light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

Photostability Testing
  • Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Exposure: Expose the samples to a light source that meets ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and control samples to assess for any degradation. If significant degradation is observed, further testing in protective packaging may be warranted.[12]

Visualizations

Since this compound is primarily known as a synthetic intermediate, a diagram illustrating its role in a key synthetic pathway is most relevant.

Synthesis_of_Tedizolid_Intermediate A 5-Bromo-2-cyanopyridine B This compound A->B NaN₃, NH₄Cl C 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine & 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine B->C CH₃I, Base D Tedizolid Precursor C->D Suzuki Coupling Partner

Synthetic pathway from 5-Bromo-2-cyanopyridine.

This workflow illustrates the synthesis of this compound and its subsequent methylation, a key step towards the synthesis of Tedizolid.[1]

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Determine Solubility (mg/mL) F->G

Workflow for thermodynamic solubility determination.

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. While there is a scarcity of publicly available, specific quantitative data on its solubility and stability, this guide provides a framework for understanding its expected properties and for generating the necessary experimental data. The outlined protocols for solubility and stability determination are robust and based on industry-standard methodologies. By systematically evaluating these parameters, researchers and drug development professionals can optimize synthetic processes, ensure the quality and reproducibility of their work, and accelerate the development of new medicines.

References

An In-depth Technical Guide to Pyridine-Tetrazole Compounds: Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of pyridine-tetrazole compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. We delve into the historical context of their discovery, detail key synthetic methodologies, and present a structured summary of their diverse biological activities. Particular emphasis is placed on their emerging role as potent kinase inhibitors in oncology. This guide includes detailed experimental protocols for pivotal synthetic and analytical procedures and visualizes key concepts through diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Emergence of a Privileged Scaffold

The fusion of pyridine and tetrazole rings creates a unique heterocyclic scaffold that combines the advantageous physicochemical properties of both moieties. The pyridine ring, a common motif in pharmaceuticals, enhances solubility and provides versatile points for substitution, allowing for the fine-tuning of a compound's pharmacological profile.[1] The tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, offering improved metabolic stability and membrane permeability.[2] This combination has led to the exploration of pyridine-tetrazole derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.

While the first synthesis of a tetrazole derivative was reported by Bladin in 1885, the specific historical account of the first pyridine-tetrazole compound is not extensively documented in readily available literature.[3] However, the development of synthetic methods for tetrazoles, particularly the reaction of nitriles with azides, paved the way for the creation of these fused heterocyclic systems.[3] The synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines represents a key advancement in accessing this chemical space.[4]

Synthetic Methodologies: Accessing the Pyridine-Tetrazole Core

The synthesis of pyridine-tetrazole compounds can be broadly categorized into methods for constructing the fused tetrazolo[1,5-a]pyridine system and those for linking pyridine and tetrazole moieties.

Synthesis of Tetrazolo[1,5-a]pyridines

A prevalent method for the synthesis of the fused tetrazolo[1,5-a]pyridine ring system involves the reaction of a 2-halopyridine with an azide source.

Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine [4]

  • Materials: 2-chloropyridine, sodium azide, ammonium chloride, dimethylformamide (DMF).

  • Procedure: A mixture of 2-chloropyridine (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF is heated at 120 °C for 12 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the tetrazolo[1,5-a]pyridine product.

  • Characterization: The product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Another common approach involves the treatment of pyridine N-oxides with a sulfonyl chloride and sodium azide.[4]

Synthesis of Pyrazolopyridine Derivatives

A significant class of compounds related to pyridine-tetrazoles in their therapeutic applications are the pyrazolo[3,4-b]pyridines, which have shown remarkable efficacy as kinase inhibitors. Their synthesis often involves the construction of the pyridine ring onto a pre-existing pyrazole.[5]

Experimental Protocol: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines [5]

  • Materials: A substituted 3-aminopyrazole, a substituted aldehyde, and a ketone.

  • Procedure: The reaction begins with the formation of a 1,3-bis-electrophile through a condensation reaction between the α-carbon of the ketone and the aldehyde, followed by the elimination of water. The 3-aminopyrazole then acts as a nucleophile, attacking the bis-electrophile, leading to cyclization and the formation of the 1H-pyrazolo[3,4-b]pyridine core.

  • Work-up: The product can be isolated and purified using standard techniques such as crystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-tetrazole compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-halopyridine, azide source) Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Crystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) Characterization->InVitro Lead Compound InVivo In Vivo Models (e.g., Xenograft studies) InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET Lead_Optimization Lead Optimization InVivo->Lead_Optimization Data for SAR ADMET->Lead_Optimization Pharmacokinetic Data

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine-tetrazole compounds.

Therapeutic Applications and Biological Activity

Pyridine-tetrazole derivatives have demonstrated a wide array of biological activities. The following sections highlight their significant potential in oncology, with a focus on their role as kinase inhibitors.

Anticancer Activity: Kinase Inhibition

A substantial body of research has focused on the development of pyridine-tetrazole and structurally related pyrazolopyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of FGFRs.[6] For instance, compound 7n from a study by Guagnano et al. exhibited strong potency against FGFR1, FGFR2, and FGFR3 with IC50 values of 42.4 nM, 0.7 nM, and 2.0 nM, respectively.[6] The selectivity over other kinases, such as VEGFR2 (IC50 = 422.7 nM), is a critical attribute for minimizing off-target effects.[6]

Pyrazolo[3,4-b]pyridine derivatives have also emerged as promising inhibitors of TRK kinases. One study reported compound C03 with an IC50 value of 56 nM against TRKA kinase.[7][8] This compound also demonstrated significant antiproliferative activity in the Km-12 cell line with an IC50 of 0.304 μM.[8]

A pyrazolo[3,4-b]pyridine-based compound, designated as 31 , was identified as a potent Mps1 inhibitor with an impressive IC50 value of 2.596 nM.[9] This compound showed significant antiproliferative effects in cancer cell lines and demonstrated good antitumor efficacy in a xenograft model.[9]

Researchers have discovered 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Compound 15y stood out with an exceptionally low IC50 value of 0.2 nM and exhibited good selectivity.[10]

Dual BTK and PI3K/AKT/mTOR Pathway Inhibition

A tetrazolo[1,5-a]pyridin-8-amine-based drug candidate, TP-8A , has been reported as a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway.[11] This dual-action mechanism provides a strong rationale for its development as an anticancer agent, particularly for B-cell malignancies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of TP-8A [11]

Kinase TargetTP-8A (nM)Ibrutinib (nM)Everolimus (nM)
BTK0.50.5>10,000
PI3Kα15>1,000>10,000
AKT125>1,000>10,000
mTORC110>1,0001.8

Table 2: Antiproliferative Activity of Pyridine-Tetrazole and Related Compounds

CompoundTarget/ClassCell LineIC50 (µM)Reference
C03 TRKA InhibitorKm-120.304[8]
MM137 Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][9]triazinePC-30.06[12]
MM137 Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][9]triazineBxPC-30.18[12]
TP-8A BTK and PI3K/AKT/mTOR InhibitorTMD80.005[11]
TP-8A BTK and PI3K/AKT/mTOR InhibitorJeko-10.008[11]

Mechanism of Action and Signaling Pathways

The anticancer activity of many pyridine-tetrazole and related compounds stems from their ability to inhibit specific protein kinases involved in crucial signaling pathways that drive cell growth, proliferation, and survival.

Inhibition of the TRK Signaling Pathway

TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold function by blocking the ATP-binding site of the TRK kinases. This prevents the phosphorylation of downstream substrates and subsequently inhibits major signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are critical for cell proliferation and survival.[13]

G Ligand Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor Ligand->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Pyrazolo_Pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine_Inhibitor->Dimerization Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Cell_Effects Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cell_Effects PI3K_AKT->Cell_Effects

Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Dual Inhibition of BTK and PI3K/AKT/mTOR Signaling

The compound TP-8A demonstrates a multi-targeted approach by inhibiting both BTK and the PI3K/AKT/mTOR pathway.[11] Inhibition of BTK is crucial in B-cell malignancies as it disrupts B-cell receptor signaling.[11] Concurrently, blocking the PI3K/AKT/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation, provides a broader anticancer effect.[11]

G cluster_bcr B-Cell Receptor Signaling cluster_pi3k PI3K/AKT/mTOR Pathway BCR BCR BTK BTK BCR->BTK Cell_Survival Cell Proliferation & Survival BTK->Cell_Survival Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Survival TP_8A TP-8A (Tetrazolo[1,5-a]pyridin-8-amine) TP_8A->BTK Inhibits TP_8A->PI3K Inhibits TP_8A->AKT Inhibits TP_8A->mTOR Inhibits

Caption: Dual inhibition of BTK and PI3K/AKT/mTOR signaling pathways by TP-8A.

Conclusion and Future Directions

Pyridine-tetrazole compounds and their structural analogs represent a highly versatile and promising class of molecules for drug discovery. Their favorable physicochemical properties, combined with the diverse biological activities they exhibit, make them attractive scaffolds for the development of novel therapeutics. The remarkable success of pyrazolopyridine derivatives as potent and selective kinase inhibitors underscores the potential of this chemical space in oncology. Future research should continue to explore the vast chemical diversity of pyridine-tetrazole compounds, focusing on the optimization of their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for identifying novel therapeutic targets and developing next-generation targeted therapies.

References

A Theoretical and Computational Guideline for the Analysis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the theoretical and computational approaches for the study of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. Due to a notable scarcity of dedicated theoretical studies on this specific molecule, this guide presents a detailed, proposed computational protocol based on established methodologies for analogous heterocyclic compounds. Furthermore, it consolidates the available physicochemical and structural data from its methylated derivatives, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, to serve as a preliminary reference. This whitepaper is intended to be a foundational resource for researchers initiating computational investigations into this and related compounds, which are of interest in medicinal chemistry, particularly as intermediates in the synthesis of antibiotics such as Tedizolid.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical development. It serves as a key intermediate in the synthesis of novel antibiotics, including Tedizolid. The molecule combines the structural features of a pyridine ring, known for its presence in numerous bioactive compounds, and a tetrazole ring, which is often used as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and lipophilicity.

Despite its importance, there is a distinct lack of published theoretical and computational studies specifically characterizing this compound. Such studies are crucial for understanding its electronic structure, reactivity, and potential interactions with biological targets. This guide aims to bridge this gap by outlining a robust computational methodology and presenting the most relevant available data from its closely related analogs.

Physicochemical and Structural Data of Analogs

In the absence of direct data for this compound, the following tables summarize the available information for its N-methylated derivatives. This data can provide a useful approximation for the properties of the parent compound.

Table 1: Computed Physicochemical Properties of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

PropertyValueSource
Molecular FormulaC7H6BrN5PubChem
Molecular Weight240.06 g/mol PubChem
XLogP31.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count1PubChem
Exact Mass238.98066 DaPubChem
Boiling Point375.2 ± 52.0 °C (Predicted)Chemical Supplier Data
Density1.85 ± 0.1 g/cm³ (Predicted)Chemical Supplier Data
pKa0.94 ± 0.10 (Predicted)Chemical Supplier Data

Table 2: Experimental Crystallographic Data for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine

ParameterValueSource
Crystal SystemOrthorhombicCrystal Structure Data[1]
Space GroupAcam (No. 64)Crystal Structure Data[1]
a (Å)12.3735(8)Crystal Structure Data[1]
b (Å)20.8690(11)Crystal Structure Data[1]
c (Å)6.8385(6)Crystal Structure Data[1]
Volume (ų)1765.9(2)Crystal Structure Data[1]
Temperature (K)293(2)Crystal Structure Data[1]

Synthesis Protocols

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.

Protocol 1: General Synthesis of 5-Substituted 1H-Tetrazoles

  • Reactant Preparation: Dissolve the starting nitrile (e.g., 5-bromopyridine-2-carbonitrile) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (NaN₃) and an ammonium salt (e.g., ammonium chloride) or a Lewis acid catalyst to the solution.

  • Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the tetrazole ring.

  • Isolation: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent, followed by evaporation of the solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 2: N-Methylation of this compound

  • Reactant Preparation: In a reactor, add this compound to a solvent such as methanol.

  • Catalyst and Reagent Addition: Add a catalyst, for example, 10% palladium on carbon, and the methylating agent, such as formaldehyde.

  • Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., 0.2 MPa) for approximately 3 hours.

  • Isolation: Upon completion, remove the organic phase by evaporation.

  • Purification: Recrystallize the residue from a solvent like acetonitrile to obtain the N-methylated product.

Proposed Computational and Theoretical Study Protocol

The following protocol outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), a widely accepted method for such analyses.

Computational Methodology

  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is suggested to provide a good description of the molecular orbitals, including polarization and diffuse functions, which are important for accurately modeling electron distribution.

  • Solvation Model: To simulate a solution environment, the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or dimethyl sulfoxide (DMSO).

Workflow for Theoretical Analysis

G cluster_input Initial Structure Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Data Analysis and Interpretation mol_build Build 3D Structure of This compound geom_opt Geometry Optimization mol_build->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nbo_anal Natural Bond Orbital (NBO) Analysis geom_opt->nbo_anal struct_param Optimized Geometric Parameters (Bond Lengths, Angles) geom_opt->struct_param vib_spectra Simulated IR and Raman Spectra freq_calc->vib_spectra reactivity Reactivity Descriptors (Energy Gap, Chemical Potential) elec_prop->reactivity charge_dist Charge Distribution and Hyperconjugative Interactions nbo_anal->charge_dist G cluster_comp Computational Chemistry cluster_chem Medicinal Chemistry cluster_bio Biological Evaluation dft DFT Analysis of This compound docking Molecular Docking and Dynamics dft->docking synthesis Synthesis of Analogs dft->synthesis Guides Rational Design sar Structure-Activity Relationship (SAR) docking->sar synthesis->sar in_vitro In Vitro Assays sar->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

References

Health and Safety Profile of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 380380-60-9[1]
Molecular Formula C₆H₄BrN₅[1]
Molecular Weight 226.03 g/mol [1]
Boiling Point 396.451°C at 760 mmHg[1]
Flash Point 193.567°C[1]
Density 1.851 g/cm³[1]

Toxicological Information and Hazard Assessment

Currently, there is a lack of quantitative toxicological data, such as LD50 or LC50 values, in the public domain for this compound. The available safety data sheets consistently report the following qualitative hazards.

HazardGHS ClassificationDescription
Skin Irritation Category 2Causes skin irritation.
Eye Irritation Category 2ACauses serious eye irritation.
Respiratory Irritation STOT SE Category 3May cause respiratory irritation.
Acute Oral Toxicity Category 4 (potential)Some sources suggest it may be harmful if swallowed.[2]

Due to the absence of specific toxicological studies on this compound, a cautious approach is recommended, treating it as a substance with potential for moderate local toxicity upon direct contact and inhalation.

Experimental Protocols for Hazard Determination

The hazard classifications for skin, eye, and respiratory irritation are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific studies for this compound are not publicly available, the general methodologies are outlined below.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[3][4] The protocol generally involves the following steps:

  • Animal Model: The test is typically performed on healthy young adult albino rabbits.[4]

  • Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the animal.[4]

  • Observation: The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[5]

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.[5]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to evaluate the potential of a substance to cause irritation or damage to the eye.[6][7]

  • Animal Model: The test is usually conducted on a single albino rabbit.[7]

  • Test Substance Instillation: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[7]

  • Observation: The eye is examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis) at 1, 24, 48, and 72 hours after application.[7]

  • Scoring and Classification: The observed effects are scored, and the substance is classified based on the severity and reversibility of the eye lesions.[7]

OECD Test Guideline 403: Acute Inhalation Toxicity

This test assesses the health hazards that may arise from short-term exposure to an airborne substance.[8][9]

  • Exposure Method: The test can be conducted using a "concentration x time" (CxT) protocol or a traditional LC50 protocol, where animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[10]

  • Observation Period: Following exposure, the animals are observed for at least 14 days.[10]

  • Data Collection: Observations include mortality, clinical signs of toxicity, and body weight changes. A gross necropsy is performed at the end of the study.[9]

  • Endpoint: The primary endpoint is the estimation of the median lethal concentration (LC50) or a non-lethal threshold concentration.[9]

Safe Handling and Emergency Procedures

Given the identified hazards, stringent safety protocols should be implemented when handling this compound in a laboratory setting. The following workflow outlines the key safety measures and emergency responses.

G Safe Handling and Emergency Workflow for this compound cluster_prep Preparation and Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal Risk Assessment Risk Assessment Engineering Controls Use in a well-ventilated area, preferably a chemical fume hood. Risk Assessment->Engineering Controls Personal Protective Equipment Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat Engineering Controls->Personal Protective Equipment Safe Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. Personal Protective Equipment->Safe Handling Spill Chemical Spill Occurs Safe Handling->Spill Accident Exposure Personnel Exposure Safe Handling->Exposure Accident Waste Collection Collect waste in a labeled, sealed container. Safe Handling->Waste Collection After Use Spill Cleanup Evacuate area. Absorb with inert material. Collect in a sealed container for disposal. Ventilate area and wash spill site. Spill->Spill Cleanup First Aid Skin: Wash with soap and water. Eyes: Rinse with water for 15 mins. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention. Exposure->First Aid Disposal Dispose of in accordance with local, state, and federal regulations. Waste Collection->Disposal

Caption: Workflow for safe handling and emergency response.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.
Atmosphere Keep container tightly closed and in a well-ventilated area.
Incompatible Materials Avoid strong oxidizing agents.

The compound is generally stable under recommended storage conditions.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While quantitative toxicological data is limited, the available information necessitates the use of appropriate personal protective equipment and engineering controls. Adherence to the outlined safety protocols and emergency procedures is essential for minimizing risk in a research and development setting. Further toxicological studies are warranted to provide a more complete safety profile of this compound.

References

The Therapeutic Potential of Brominated Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic introduction of bromine atoms to this versatile heterocycle can significantly alter its physicochemical properties, enhancing its pharmacokinetic profile and biological activity. This technical guide provides an in-depth exploration of the biological activities of brominated pyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective potential.

Anticancer Activity of Brominated Pyridine Derivatives

Brominated pyridines have emerged as a promising class of compounds in oncology research, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the VEGFR-2 pathway and tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound Name/ClassCancer Cell LineIC50 (µM)Reference(s)
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[2][3]
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[2][3]
Pyridine-bridged Combretastatin Analogue 4hVarious human cancer cell linesComparable to Combretastatin-A4[3]
Pyridine-bridged Combretastatin Analogue 4sVarious human cancer cell linesComparable to Combretastatin-A4[3]
Pyridine-bridged Combretastatin Analogue 4tVarious human cancer cell linesComparable to Combretastatin-A4[3]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib)HeLa (Cervical Cancer), MCF-7 (Breast Cancer)Not specified, but evaluated[4]
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)[5]
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)[5]
Pyridine-urea derivative 8bVarious (NCI-60 panel)Mean inhibition 43%[5]
Pyridine-urea derivative 8eVarious (NCI-60 panel)Mean inhibition 49%[5]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines with bromine substituentsVarious cancer cell linesIC50 values decreased with halogen insertion[6]
Signaling Pathways in Anticancer Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyridine derivatives have been identified as inhibitors of VEGFR-2. Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation BrominatedPyridine Brominated Pyridine Derivative BrominatedPyridine->VEGFR2 Inhibits (ATP-binding site)

Inhibition of the VEGFR-2 signaling pathway by brominated pyridine derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Some pyridine-bridged combretastatin analogues act as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have shown that these compounds can fit into the colchicine binding site.

Tubulin_Inhibition cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Tubulin->G2M Inhibition of Polymerization leads to Microtubule->Tubulin Depolymerization Apoptosis Apoptosis G2M->Apoptosis BrominatedPyridine Brominated Pyridine (Combretastatin Analogue) BrominatedPyridine->Tubulin Binds to Colchicine Site

Mechanism of tubulin polymerization inhibition by brominated pyridine derivatives.

Antimicrobial Activity of Brominated Pyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The table below summarizes the MIC values for several brominated pyridine derivatives against various microorganisms.

Compound ClassMicroorganism(s)MIC RangeReference(s)
Pyridine derivatives from 4-bromo acetophenoneE. coli, B. mycoides, C. albicansAs low as <0.0048 mg/mL[3]
3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compoundsS. aureus (MTCC-3160)Potent activity reported[7]
Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli K12, R2-R40.2-1.3 µg/mL[7]
Pyridine salts 51-56A. niger, C. albicans, P. chrysogenum0.1 to 12 mM[8]
Pyridine salts 51-56S. aureus, B. subtilis, E. coli, P. aeruginosa0.02 to 6 mM[8]
Pyridine compounds 12, 15, 16, 17B. subtilis, S. aureus, P. aeruginosa, E. coli6.25–12.5 μg/mL[8]
3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives (e.g., 21d)S. pneumoniae0.5 µg/mL (MBIC)[9]

Antiviral and Neuroprotective Activities

While research into the antiviral and neuroprotective effects of brominated pyridine derivatives is less extensive, preliminary studies and the known activities of related compounds suggest significant potential.

Antiviral Potential

Pyridine derivatives have shown broad-spectrum antiviral activities against various viruses, including HIV, hepatitis B and C, and respiratory syncytial virus (RSV).[10] The mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or release. However, specific quantitative data (e.g., EC50 values) for brominated pyridine derivatives are still limited and represent a key area for future research.

Neuroprotective Potential

Certain dihydropyridine derivatives have demonstrated neuroprotective effects. For example, some have shown the ability to protect neuronal cells from oxidative stress-induced cell death.[11] One study on novel 1,4-dihydropyridine derivatives, including bromine-substituted compounds, showed significant neuroprotective capacity against tau-hyperphosphorylation, cytosolic Ca2+ overload, and oxidative stress in in vitro models of neurodegeneration.[12] For instance, compound 4g (Ar = 4-BrPh) exhibited a neuroprotective effect of 77.9% in one assay.[12]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activities of brominated pyridines is crucial for the replication and extension of existing research.

Synthesis of Brominated Pyridine Derivatives

A general workflow for the synthesis and evaluation of bioactive brominated pyridine derivatives is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Pyridine, Brominating Agent) Synthesis Chemical Synthesis (e.g., Electrophilic Bromination) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization BioAssay Biological Activity Screening (Anticancer, Antimicrobial, etc.) Characterization->BioAssay DataAnalysis Data Analysis (IC50, MIC determination) BioAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

A typical experimental workflow for the synthesis and biological evaluation of brominated pyridines.

Example Synthesis Protocol: Preparation of 2-Bromopyridine

This protocol describes a common method for the synthesis of 2-bromopyridine from 2-aminopyridine.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 mL of 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.

  • Addition of 2-Aminopyridine: Add 150 g of 2-aminopyridine over approximately 10 minutes.

  • Bromination: While maintaining the temperature at 0°C or lower, add 240 mL of bromine dropwise.

  • Diazotization: Add a solution of 275 g of sodium nitrite in 400 mL of water dropwise over 2 hours, keeping the temperature at 0°C or lower.

  • Neutralization: After stirring for an additional 30 minutes, add a solution of 600 g of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 20-25°C.

  • Extraction and Purification: Extract the reaction mixture with ether. Dry the ether extract over solid potassium hydroxide and then distill to obtain 2-bromopyridine.[1]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the brominated pyridine compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the brominated pyridine compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the brominated pyridine compound. Dilute the virus stock to a concentration that produces a countable number of plaques.

  • Infection: Pre-treat the cell monolayers with the compound dilutions for a specified time, then infect the cells with the virus.

  • Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Neuroprotective Activity: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing neuroprotective effects against oxidative stress.

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the brominated pyridine compound for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the neurotoxin-only control.

Conclusion and Future Directions

Brominated pyridine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The existing data strongly support their potential as anticancer and antimicrobial agents. While their antiviral and neuroprotective activities are less explored, initial findings are encouraging and warrant further investigation. Future research should focus on expanding the library of brominated pyridine compounds, conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, and elucidating their detailed mechanisms of action. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in various disease areas.

References

The Tetrazole Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and metabolic stability have made it an indispensable tool for drug designers seeking to optimize lead compounds and develop novel therapeutics. This technical guide provides a comprehensive overview of the role of the tetrazole moiety, with a focus on its application as a bioisostere for carboxylic acids, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Bioisosteric Relationship with Carboxylic Acids

One of the most significant applications of the tetrazole ring in drug discovery is its role as a bioisostere for the carboxylic acid group.[1][2] This means it can mimic the acidic properties and spatial conformation of a carboxylate, often leading to improved pharmacokinetic profiles.[1] Both 5-substituted-1H-tetrazoles and carboxylic acids typically have pKa values in the range of 4.5 to 6.5, ensuring they are predominantly ionized at physiological pH.[2][3] This anionic character is frequently crucial for the binding of a drug to its biological target.[2]

The Angiotensin II receptor blockers (ARBs), such as Losartan, Valsartan, and Candesartan, are classic examples where the tetrazole moiety is critical for their therapeutic effect.[1][4] In these drugs, the acidic tetrazole ring mimics the terminal carboxylate of the natural ligand, Angiotensin II, enabling high-affinity binding to the AT1 receptor.[4]

Bioisosteric relationship between Carboxylic Acid and Tetrazole. cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Moiety Carboxylic_Acid R-COOH Carboxylate_Anion R-COO⁻ Carboxylic_Acid->Carboxylate_Anion pKa ≈ 4-5 Biological_Target Biological Target (e.g., AT1 Receptor) Carboxylate_Anion->Biological_Target Binding Tetrazole R-CN₄H Tetrazolate_Anion R-CN₄⁻ Tetrazole->Tetrazolate_Anion pKa ≈ 4.5-6.5 Tetrazolate_Anion->Biological_Target Mimics Binding General workflow for tetrazole synthesis via [3+2] cycloaddition. Start Start: Organonitrile, Sodium Azide, Catalyst, Solvent Reaction Heat to Reflux (80-120 °C) Start->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Complete Acidification Acidify with Aqueous Acid Cooling->Acidification Precipitation Product Precipitation Acidification->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying End End: 5-Substituted-1H-Tetrazole Drying->End Simplified signaling pathway of the Angiotensin II receptor. cluster_0 Cell Membrane AT1R AT1 Receptor (GPCR) Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AngII Angiotensin II AngII->AT1R Binds & Activates Losartan Losartan (ARB) Losartan->AT1R Blocks Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Physiological_Effects Vasoconstriction Aldosterone Secretion Cell Growth Ca2->Physiological_Effects PKC->Physiological_Effects Blood_Pressure ↑ Blood Pressure Physiological_Effects->Blood_Pressure

References

Methodological & Application

Application Notes and Protocols for [3+2] Cycloaddition Synthesis of Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition reaction. This powerful transformation is a cornerstone in medicinal chemistry for the creation of tetrazole-containing compounds, which are recognized as valuable bioisosteres of carboxylic acids. The protocols outlined below are based on established literature and offer examples of both homogeneous and heterogeneous catalytic systems.

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and coordination chemistry.[1][2] Their ability to act as metabolically stable mimics of carboxylic acids has made them a crucial scaffold in the design of numerous drugs.[1][3] The [3+2] cycloaddition of an azide source with a nitrile is the most common and efficient method for constructing the tetrazole ring.[2][4] This approach, often categorized under the umbrella of "click chemistry," offers high atom economy and functional group tolerance.[5][6]

Recent advancements in this field have focused on the development of novel catalytic systems to improve reaction efficiency, expand substrate scope, and promote greener synthesis methodologies.[7] These include the use of various metal catalysts, organocatalysts, and even electrochemical approaches under metal- and oxidant-free conditions.[4][8][9] This document will detail protocols for selected catalytic systems, providing researchers with a practical guide to implementing these synthetic strategies.

General Reaction Scheme

The fundamental transformation involves the reaction of an organonitrile with an azide source, typically sodium azide, in the presence of a catalyst to yield the corresponding 5-substituted-1H-tetrazole.

Caption: General [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocols

Protocol 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is adapted from a method utilizing a cobalt(II) complex with a tetradentate ligand, which has demonstrated high efficiency under homogeneous conditions.[2][4][10]

Materials:

  • Substituted organonitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.2 mmol, 1.2 equiv)

  • Cobalt(II) catalyst complex (1 mol%)[4]

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • TLC plates

  • Column chromatography setup (silica gel)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) catalyst (1 mol%).

  • Add DMSO as the solvent. The original study suggests an optimal concentration which should be maintained.[4]

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-48 hours, see Table 1), cool the reaction mixture to room temperature.[4]

  • Perform an aqueous workup to remove inorganic salts and the catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted-1H-tetrazole.

Protocol 2: Green Synthesis of 5-Substituted-1H-Tetrazoles using a Magnetic Nanocatalyst in Water

This protocol outlines a greener approach using a recyclable magnetic nanocatalyst in an aqueous medium, minimizing the use of organic solvents.[7]

Materials:

  • Aryl nitrile (1.0 mmol)

  • Sodium azide (1.3 mmol, 1.3 equiv)

  • Fe₃O₄@L-lysine-Pd(0) magnetic nanocatalyst (0.30 mol%)[7]

  • Water

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • External magnet for catalyst recovery

Procedure:

  • In a round-bottom flask, suspend the aryl nitrile (1.0 mmol), sodium azide (1.3 mmol), and the Fe₃O₄@L-lysine-Pd(0) nanocatalyst (0.30 mol%) in water.[7]

  • Heat the mixture to the optimized reaction temperature with stirring.

  • Monitor the reaction by TLC. Reaction times are typically short, ranging from 15 to 120 minutes.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Place a strong magnet on the outside of the flask to immobilize the magnetic nanocatalyst.

  • Decant the supernatant containing the product.

  • The catalyst can be washed with water and reused for subsequent reactions.

  • Extract the aqueous layer with an organic solvent or acidify to precipitate the tetrazole product, depending on its properties.

  • Further purify the product by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using the cobalt-catalyzed method as reported in the literature.[4][10]

Table 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles from Various Nitriles [4]

EntrySubstrate (Nitrile)Time (h)Yield (%)
1Benzonitrile12>95
24-Methylbenzonitrile12>95
34-Methoxybenzonitrile12>95
44-Chlorobenzonitrile12>95
54-Nitrobenzonitrile12>95
6Acrylonitrile1292
7Malononitrile1289
8Phthalonitrile1284
9Benzyl cyanide12>95
10Butyronitrile4886
11Valeronitrile4889

Reaction conditions: Nitrile (1.0 equiv), NaN₃ (1.2 equiv), Cobalt(II) catalyst (1 mol%), DMSO, 110 °C.[4]

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanistic pathway for the metal-catalyzed [3+2] cycloaddition and a general experimental workflow.

Mechanistic_Pathway A Catalyst Activation B Nitrile Coordination A->B Coordination C Azide Attack B->C Nucleophilic Attack D Cyclization C->D Intramolecular Cyclization E Product Release & Catalyst Regeneration D->E Protonolysis/Dissociation

Caption: Proposed mechanism for metal-catalyzed tetrazole synthesis.

Experimental_Workflow start Start reactants Combine Reactants: Nitrile, Azide, Catalyst, Solvent start->reactants reaction Heat and Stir (e.g., 110 °C, 12-48 h) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for tetrazole synthesis.

Conclusion

The [3+2] cycloaddition reaction is a robust and versatile method for the synthesis of 5-substituted-1H-tetrazoles. The protocols provided herein offer a starting point for researchers to explore this important transformation. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, with a growing emphasis on the development of more sustainable and environmentally friendly procedures. Careful optimization and characterization are crucial for successful synthesis and application in drug discovery and development programs.

References

Application Notes and Protocols: 5-Bromo-2-(1H-tetrazol-5-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine as a key building block in medicinal chemistry. The unique structural features of this compound, namely the reactive bromine atom and the tetrazole ring as a bioisostere of a carboxylic acid, make it a valuable scaffold for the development of novel therapeutic agents.[1][2][3]

Application Note 1: Antibacterial Drug Discovery - The Synthesis of Tedizolid

Introduction:

A prominent application of a derivative of this compound is in the synthesis of the oxazolidinone antibiotic, Tedizolid (TR-700). Tedizolid is a potent antibacterial agent effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine moiety is a crucial intermediate in the synthesis of Tedizolid.[4][5][6]

Mechanism of Action:

Tedizolid functions by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[1] This mechanism is similar to other oxazolidinones, but Tedizolid exhibits enhanced potency.[1]

Quantitative Data: In Vitro Activity of Tedizolid

The following table summarizes the minimum inhibitory concentration (MIC) values of Tedizolid against various Gram-positive bacterial strains, demonstrating its potent antibacterial activity.

Bacterial StrainTedizolid MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 0.52
Staphylococcus aureus (MRSA)0.25 - 0.52
Streptococcus pyogenes0.52
Streptococcus agalactiae0.52
Streptococcus anginosus group0.52
Enterococcus faecalis0.52
Vancomycin-Resistant Enterococci (VRE)0.52

Data sourced from references[2][7].

Signaling Pathway

23S_rRNA 23S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 23S_rRNA->Protein_Synthesis_Inhibition Tedizolid Tedizolid Tedizolid->23S_rRNA

Caption: Mechanism of action of Tedizolid.

Application Note 2: Potential in Anticancer and Anti-inflammatory Drug Discovery

Introduction:

The this compound scaffold holds significant potential for the development of anticancer and anti-inflammatory agents. The tetrazole moiety can act as a bioisosteric replacement for a carboxylic acid, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability.[3] The reactive bromine atom provides a handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[7]

Anticancer Potential:

Derivatives of tetrazolyl-pyridines have been investigated as inhibitors of various targets relevant to oncology. For instance, a phenylheteroaryl-phenylamide derivative containing a tetrazolyl-pyridine core demonstrated potent inhibition of the ATP-binding cassette transporter G2 (ABCG2) with an IC50 of 61 nM.[3] ABCG2 is a key protein involved in multidrug resistance in cancer. Furthermore, the broader class of pyridine derivatives has been explored as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[8][9][10]

Anti-inflammatory Potential:

The tetrazole and pyridine scaffolds are found in compounds with anti-inflammatory properties. While specific derivatives of this compound have not been extensively reported as anti-inflammatory agents, the general class of compounds holds promise. For example, various pyrazole and pyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, key targets in inflammation.[11]

Logical Relationship for Drug Discovery

Scaffold This compound Suzuki_Coupling Suzuki Coupling Scaffold->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Scaffold->Buchwald_Hartwig Other_Reactions Other Cross-Coupling Scaffold->Other_Reactions Library Library of Derivatives Suzuki_Coupling->Library Buchwald_Hartwig->Library Other_Reactions->Library Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Drug discovery workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-amino-5-bromopyridine.

Step 1: Synthesis of 5-Bromo-2-cyanopyridine

This step involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer reaction with cuprous cyanide.[12]

  • Materials: 2-amino-5-bromopyridine, Hydrobromic acid (48%), Sodium nitrite, Cuprous cyanide, Water.

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of cuprous cyanide in water.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-cyanopyridine.

Step 2: Synthesis of this compound

This step involves a [2+3] cycloaddition reaction between the nitrile and an azide source.[3]

  • Materials: 5-Bromo-2-cyanopyridine, Sodium azide, Ammonium chloride, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-bromo-2-cyanopyridine in DMF, add sodium azide and ammonium chloride.

    • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with water and dry to obtain this compound.

Protocol 2: Synthesis of 2-methyl-5-(5-bromopyridin-2-yl)tetrazole (Tedizolid Intermediate)

  • Materials: this compound, Formaldehyde, 10% Palladium on carbon (Pd/C), Methanol.

  • Procedure:

    • To a reactor, add this compound, formaldehyde, and 10% Pd/C in methanol.

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.

    • Upon completion of the reaction, remove the catalyst by filtration.

    • Evaporate the organic solvent under reduced pressure.

    • Recrystallize the residue from acetonitrile to yield 2-methyl-5-(5-bromopyridin-2-yl)tetrazole.

Experimental Workflow

Start 2-Amino-5-bromopyridine Step1 Step 1: Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 5-Bromo-2-cyanopyridine Step1->Intermediate1 Step2 Step 2: [2+3] Cycloaddition Intermediate1->Step2 Product1 This compound Step2->Product1 Step3 Methylation Product1->Step3 Product2 2-Methyl-5-(5-bromopyridin-2-yl)tetrazole Step3->Product2 Step4 Suzuki Coupling Product2->Step4 Tedizolid Tedizolid Step4->Tedizolid

Caption: Synthetic route to Tedizolid.

References

Application Notes and Protocols for 5-Bromo-2-(1H-tetrazol-5-yl)pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine as a versatile pharmaceutical intermediate. This compound is a key building block in the synthesis of various biologically active molecules, most notably the oxazolidinone antibiotic, Tedizolid.

The tetrazole moiety of this compound serves as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and lipophilicity of a drug molecule.[1] The reactive bromine atom on the pyridine ring allows for the introduction of diverse functional groups through cross-coupling reactions, enabling the synthesis of a wide range of pharmaceutical candidates with potential antibacterial, anti-tumor, and anti-inflammatory properties.[2]

Data Presentation

A summary of the physical and chemical properties of this compound and its methylated derivative is provided below.

Table 1: Physicochemical Properties

PropertyThis compound5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
CAS Number 380380-60-9[3]380380-64-3[2]
Molecular Formula C₆H₄BrN₅[3]C₇H₆BrN₅[2]
Molecular Weight 226.03 g/mol [3]240.06 g/mol [2]
Appearance Off-white to light yellow solidWhite Solid
Boiling Point 396.451°C at 760 mmHg375.2±52.0 °C (Predicted)[4]
Density -1.85±0.1 g/cm³ (Predicted)[4]
Storage 2-8°C, under inert gasUnder inert gas (nitrogen or Argon) at 2-8°C[4]

The primary application of this intermediate is in the synthesis of antibiotics such as Tedizolid. The biological activity of Tedizolid against various Gram-positive bacteria is summarized in the following table.

Table 2: In Vitro Activity of Tedizolid against Gram-Positive Pathogens (MIC in µg/mL)

OrganismMIC₅₀MIC₉₀Reference
Staphylococcus aureus (MSSA)0.120.25[5]
Staphylococcus aureus (MRSA)0.120.25[5]
Enterococcus faecalis0.250.25[5][6]
Streptococcus pyogenes≤0.060.12[5]
Streptococcus agalactiae0.120.12[5]
Streptococcus anginosus group0.120.25[5]
Streptococcus pneumoniae0.120.25[5]
Vancomycin-resistant Enterococci (VRE)0.50.5[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the primary intermediate from 2-cyano-5-bromopyridine.

Materials:

  • 2-cyano-5-bromopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-5-bromopyridine in dimethylformamide (DMF).

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 110-120°C and stir for 1-3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

This protocol details the methylation of the tetrazole ring, a common step in the synthesis of more complex pharmaceutical ingredients.

Materials:

  • This compound (226 g)

  • Formaldehyde (90 g)

  • 10% Palladium on carbon (20 g)

  • Methanol (1.5 L)

  • Acetonitrile

Procedure:

  • To a reactor, add this compound, formaldehyde, and 10% palladium on carbon in methanol.[8]

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[8]

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Evaporate the organic phase to remove the methanol.

  • Recrystallize the residue from acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.[9]

  • A typical yield for this reaction is approximately 90.4%.[9]

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed cross-coupling of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine with an arylboronic acid, a key step in building more complex drug molecules.

Materials:

  • 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (1.5 - 2.3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, mix 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine with tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.[4]

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Add the arylboronic acid, potassium phosphate (or potassium carbonate), and water to the reaction mixture.[4]

  • Heat the mixture to 85-95°C and stir for over 15 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

Signaling Pathway

The primary therapeutic application of derivatives of this compound, such as Tedizolid, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex.

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome cluster_process Translation Process 30S_subunit 30S Subunit 70S_initiation_complex 70S Initiation Complex 30S_subunit->70S_initiation_complex 50S_subunit 50S Subunit 50S_subunit->70S_initiation_complex mRNA mRNA fMet_tRNA fMet-tRNA Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Tedizolid Tedizolid (from this compound) Tedizolid->50S_subunit Binds to 23S rRNA in Peptidyl Transferase Center Tedizolid->70S_initiation_complex Prevents Formation

Caption: Inhibition of bacterial protein synthesis by Tedizolid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of this compound as a pharmaceutical intermediate.

experimental_workflow Start Starting Material: 2-Cyano-5-bromopyridine Step1 Tetrazole Formation (Protocol 1) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Methylation (Protocol 2) Intermediate1->Step2 Intermediate2 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (Protocol 3) Intermediate2->Step3 Final_Product Biologically Active Compound (e.g., Tedizolid Precursor) Step3->Final_Product Analysis Purification and Characterization Final_Product->Analysis

Caption: Synthetic workflow from starting material to final product.

References

Application Notes and Protocols for 5-Bromo-2-(1H-tetrazol-5-yl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(1H-tetrazol-5-yl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, which is a common motif in pharmaceuticals, a reactive bromine atom amenable to various cross-coupling reactions, and a tetrazole ring. The tetrazole group is a well-recognized bioisostere of a carboxylic acid, offering improved metabolic stability, lipophilicity, and binding capabilities in drug candidates.[1][2] This combination of functional groups makes this compound a valuable scaffold for the synthesis of a diverse range of complex organic molecules with potential therapeutic applications.

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active compounds. The bromine atom at the 5-position of the pyridine ring serves as a handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Pharmaceutical Synthesis: This building block is a crucial precursor in the synthesis of advanced pharmaceutical intermediates. Notably, its N-methylated derivative, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, is a key intermediate in the production of the oxazolidinone antibiotic, Tedizolid.[3][4] Tedizolid is used to treat serious bacterial infections.

  • Cross-Coupling Reactions: The reactive C-Br bond allows for facile participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for the formation of C-C bonds) and the Buchwald-Hartwig amination (for the formation of C-N bonds).[1] These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, respectively, at the 5-position of the pyridine ring.

  • Derivatization of the Tetrazole Ring: The tetrazole ring contains acidic N-H protons that can be alkylated or arylated to generate a variety of N-substituted derivatives, further expanding the chemical space accessible from this building block.

  • Development of Novel Therapeutics: Derivatives of 2-(tetrazol-5-yl)pyridine have been investigated for a range of biological activities, including anticancer and antitubercular properties.[5][6] The ability to readily modify both the pyridine and tetrazole moieties of the title compound makes it an attractive starting material for the development of new therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from 2,5-dibromopyridine.

Step 1: Synthesis of 5-Bromo-2-cyanopyridine

This protocol is adapted from a patented procedure for the cyanation of 2,5-dibromopyridine.[7]

  • Reagents and Materials:

    • 2,5-Dibromopyridine (2BP)

    • Sodium Cyanide (NaCN)

    • Cuprous Cyanide (CuCN)

    • Sulfolane

    • Purified Water

    • 2L four-necked flask, equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Procedure:

    • To a 2L four-necked flask, add 2,5-dibromopyridine (100g, 0.422 mol), sodium cyanide (18.61g, 0.380 mol), and sulfolane (1261g, 1000mL).

    • Heat the mixture to 160 °C with stirring.

    • Carefully add cuprous cyanide (11.34g, 0.127 mol) to the hot reaction mixture.

    • Maintain the reaction at 160 °C for 6 hours. Monitor the reaction progress by HPLC.

    • Upon completion, distill the reaction mixture under reduced pressure at 160-170 °C to collect the sulfolane and product.

    • To the cooled distillate, add 2500g of purified water dropwise. A white solid will precipitate.

    • Cool the suspension to 0-5 °C and stir for 1 hour.

    • Filter the solid, and dry the filter cake at 60 °C for 6-8 hours to yield 5-bromo-2-cyanopyridine.

  • Expected Yield: ~70%[7]

Step 2: Synthesis of this compound via [2+3] Cycloaddition

This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[8]

  • Reagents and Materials:

    • 5-Bromo-2-cyanopyridine

    • Sodium Azide (NaN₃)

    • Ammonium Chloride (NH₄Cl)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromo-2-cyanopyridine (1 equivalent) in DMF.

    • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

    • Heat the reaction mixture to 120 °C and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute HCl to pH ~2-3, which may cause the product to precipitate.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Methylation of this compound

This protocol describes the synthesis of the key intermediate for Tedizolid.[3]

  • Reagents and Materials:

    • This compound

    • Formaldehyde

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen gas supply

    • Acetonitrile for recrystallization

  • Procedure:

    • In a suitable reactor, add this compound (226g), formaldehyde (90g), and 10% Pd/C (20g) to methanol (1.5L).

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.

    • Upon completion of the reaction, remove the catalyst by filtration.

    • Evaporate the organic phase to dryness.

    • Recrystallize the residue from acetonitrile to afford 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.

  • Yield: 90.4%[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)

This protocol is adapted from the Suzuki coupling of a similar bromo-pyridine derivative and can be applied to this compound.[1]

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.2 equivalents)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Schlenk flask

  • Procedure:

    • To a Schlenk flask, add this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

    • Add the arylboronic acid, potassium phosphate, and water.

    • Heat the reaction mixture to 85-95 °C and stir for 15 hours or until completion as monitored by TLC or LC-MS.

    • Cool the mixture to room temperature, filter, and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Synthesis and Key Reactions of this compound and its Precursor

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Cyanation2,5-Dibromopyridine5-Bromo-2-cyanopyridineNaCN, CuCN, Sulfolane, 160 °C, 6h~70[7]
N-MethylationThis compound5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridineFormaldehyde, 10% Pd/C, H₂, MeOH, RT, 3h90.4[3]

Table 2: Biological Activity of Representative Pyridine-Tetrazole Derivatives

Compound ClassTargetBiological ActivityQuantitative DataReference
5-Aryl-2-methylpyridin-3-amine derivatives (from Suzuki Coupling)Escherichia coliAntibacterialInhibition value of 91.95% (compound 4f)[4]
5-Aryl-2-methylpyridin-3-amine derivatives (from Suzuki Coupling)Human blood clotAnti-thrombolytic41.32% lysis (compound 4b)[4]
5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridinesMycobacterium tuberculosis H37RvAntitubercularMIC = 3.125 µg/ml[6]
4-Methoxy-N-(2-(2-(6-methoxypyridin-3-yl)-2H-tetrazol-5-yl)phenyl)benzamideABCG2ABCG2 InhibitionIC₅₀ = 61 nM[2]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Cycloaddition cluster_2 Application Example: N-Methylation 2_5_dibromopyridine 2,5-Dibromopyridine 5_bromo_2_cyanopyridine 5-Bromo-2-cyanopyridine 2_5_dibromopyridine->5_bromo_2_cyanopyridine NaCN, CuCN, Sulfolane, 160°C 5_bromo_2_tetrazolyl_pyridine This compound 5_bromo_2_cyanopyridine->5_bromo_2_tetrazolyl_pyridine NaN3, NH4Cl, DMF, 120°C N_methylated_product 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine 5_bromo_2_tetrazolyl_pyridine->N_methylated_product Formaldehyde, Pd/C, H2 Suzuki_Coupling_Workflow start Start setup 1. Add this compound, Pd(PPh₃)₄, and Dioxane to Schlenk flask start->setup stir1 2. Stir at RT for 30 min under inert atmosphere setup->stir1 add_reagents 3. Add Arylboronic acid, K₃PO₄, and Water stir1->add_reagents heat 4. Heat to 85-95°C for 15h add_reagents->heat workup 5. Cool, filter, and perform aqueous workup heat->workup purify 6. Purify by column chromatography workup->purify product Product: 5-Aryl-2-(1H-tetrazol-5-yl)pyridine purify->product

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aryl-2-(1H-tetrazol-5-yl)pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design.[5] The introduction of aryl substituents onto the pyridine core via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the exploration of diverse chemical space and the fine-tuning of pharmacological activity.

The tetrazole moiety is another critical pharmacophore in medicinal chemistry, often employed as a bioisostere for a carboxylic acid group.[6][7][8] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets.[7][9] Consequently, the synthesis of molecules incorporating both a pyridine and a tetrazole ring, such as 5-Aryl-2-(1H-tetrazol-5-yl)pyridines, is of significant interest for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[9]

This document provides detailed protocols and application notes for the synthesis of 5-Aryl-2-(1H-tetrazol-5-yl)pyridines via palladium-catalyzed Suzuki cross-coupling reactions. The methodologies presented are based on established procedures for structurally related bromopyridine and nitrogen-containing heterocyclic substrates.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., an arylboronic acid) and an organohalide (in this case, 5-Bromo-2-(1H-tetrazol-5-yl)pyridine) in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) plus1 + Arylboronic Acid Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O, DME) Heat Heat 5-Aryl-2-(1H-tetrazol-5-yl)pyridine Heat->5-Aryl-2-(1H-tetrazol-5-yl)pyridine

Caption: General scheme of the Suzuki cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields for Analogous Suzuki Couplings

The following table summarizes typical conditions and reported yields for Suzuki cross-coupling reactions of structurally similar bromopyridines and other nitrogen-containing heterocycles. This data can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent
Pd(dppf)Cl₂ (3)---K₂CO₃ (2)DME80Good
XPhos Precatalyst (1-3)---K₃PO₄ (2)Dioxane/H₂O60-100Good to Excellent

Experimental Protocols

The following are detailed protocols for performing the Suzuki cross-coupling reaction with this compound. These protocols are generalized based on established methods for similar substrates and should be optimized for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄
  • Reagent Setup: To a clean, dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.2 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M solution with respect to the bromopyridine). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Pre-catalyst
  • Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the XPhos precatalyst (0.01-0.03 equiv.) to a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 10:1) to the flask.

  • Reaction: Heat the mixture to 60-100 °C with stirring.

  • Monitoring and Workup: Follow steps 5-7 from Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Reactants, Base, and Catalyst solvent Add Degassed Solvent setup->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify Final Product Final Product purify->Final Product

Caption: A generalized workflow for the Suzuki cross-coupling experiment.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Tetrazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing tetrazole-based ligands. It is intended to guide researchers, scientists, and professionals in drug development through the synthesis, characterization, and application of these promising porous materials, with a particular focus on their use as drug delivery vehicles.

Introduction to Tetrazole-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Tetrazole-based ligands are particularly noteworthy due to the high nitrogen content and versatile coordination modes of the tetrazole ring.[1] These characteristics can lead to MOFs with high thermal and chemical stability, unique pore environments, and a high density of potential binding sites, making them excellent candidates for applications in gas storage, catalysis, and importantly, drug delivery.[2][3] The nitrogen-rich nature of the tetrazole rings can facilitate strong interactions with drug molecules, leading to high loading capacities and controlled release profiles.

Synthesis Methodologies

Several synthetic strategies can be employed to produce tetrazole-based MOFs, including hydrothermal, solvothermal, and in situ synthesis techniques. The choice of method can significantly influence the resulting MOF's properties, such as crystallinity, porosity, and stability.

1. Hydrothermal/Solvothermal Synthesis: This is the most common method for MOF synthesis, where the reaction is carried out in a sealed vessel under elevated temperature and pressure.[4][5] This approach facilitates the dissolution of precursors and promotes the growth of high-quality crystals.

2. In Situ Ligand Synthesis: In this elegant approach, the tetrazole ligand is formed "in situ" during the MOF synthesis from a nitrile-containing precursor and an azide source (e.g., sodium azide) through a [2+3] cycloaddition reaction.[1][2] This method can be advantageous as it can lead to novel MOF structures that may not be accessible through direct synthesis with pre-synthesized tetrazole ligands.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Nickel-Naphthalene Tetrazole MOF (NiNDTz)

This protocol describes the solvothermal synthesis of a nickel-based MOF using the tetrazole linker 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz).[6]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Methanol (MeOH)

Procedure:

  • Prepare a solution of NiCl₂·6H₂O (26.5 mg, 0.12 mmol) in 0.5 mL of deionized water.

  • Prepare a solution of NDTz (29.5 mg, 0.12 mmol) in 2.0 mL of DMF.

  • Combine the two solutions in a 4 mL glass vial.

  • Seal the vial and heat it in an oven at 90 °C for 24 hours.

  • After cooling to room temperature, collect the resulting pale pink block-shaped crystals by filtration.

  • Wash the crystals sequentially with DMF, deionized water, and methanol.

  • Dry the final product in air.

Expected Yield: Approximately 40.0 mg.[6]

Protocol 2: In Situ Hydrothermal Synthesis of a Zinc-Tetrazolate MOF

This protocol details the in situ synthesis of a zinc-based MOF where the tetrazole ligand is formed during the reaction. The final structure can be controlled by adjusting the pH of the reaction mixture.[7]

Materials:

  • Zinc chloride (ZnCl₂)

  • 3-Cyanopyridine

  • Sodium azide (NaN₃)

  • Nitric acid (HNO₃) or Potassium hydroxide (KOH) for pH adjustment

  • Deionized water

Procedure:

  • In a glass bottle, dissolve 3-cyanopyridine (4 mmol), NaN₃ (6 mmol), and ZnCl₂ (2 mmol) in 6 mL of distilled water.

  • Adjust the initial pH of the solution using a dilute HNO₃ or KOH solution. For obtaining the 3D MOF structure Zn(3-ptz)₂, an acidic pH of approximately 4 is optimal.[7]

  • Seal the glass bottle and place it in a furnace at 105 °C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with deionized water and dry.

Protocol 3: Drug Loading in a Zinc-Based Tetrazole MOF with Ibuprofen

This protocol provides a general procedure for the encapsulation of a model drug, ibuprofen, into a zinc-based tetrazole MOF.[8][9]

Materials:

  • Activated zinc-tetrazolate MOF

  • Ibuprofen

  • Ethanol

Procedure:

  • Activate the synthesized zinc-tetrazolate MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a solution of ibuprofen in ethanol. The concentration will depend on the desired loading and the solubility of ibuprofen.

  • Immerse a known amount of the activated MOF in the ibuprofen solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the product with fresh ethanol to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded ibuprofen can be quantified by techniques such as UV-Vis spectroscopy, by measuring the concentration of the drug in the supernatant before and after loading.[8]

Protocol 4: pH-Responsive Drug Release Study

This protocol outlines a method to study the release of a drug from a MOF in response to changes in pH, which is particularly relevant for targeted drug delivery to acidic tumor microenvironments.[10][11]

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) solutions at different pH values (e.g., pH 7.4 and pH 5.5)

Procedure:

  • Suspend a known amount of the drug-loaded MOF in a known volume of PBS at a physiological pH of 7.4.

  • At predetermined time intervals, take an aliquot of the solution, ensuring to separate the MOF particles (e.g., by centrifugation or using a syringe filter).

  • Measure the concentration of the released drug in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Replenish the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.

  • Repeat the process for a PBS solution at a lower pH (e.g., 5.5) to simulate the acidic environment of tumor tissues.

  • Plot the cumulative drug release as a function of time for both pH conditions to determine the release kinetics.

Data Presentation

The following tables summarize key quantitative data for selected tetrazole-based MOFs to facilitate comparison.

Table 1: Synthesis Parameters for Selected Tetrazole-Based MOFs

MOF Name/FormulaMetal SourceLigand Precursor(s)Synthesis MethodSolvent(s)Temperature (°C)Time (h)Reference
NiNDTzNiCl₂·6H₂O2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz)SolvothermalDMF, Water9024[6]
Zn(3-ptz)₂ZnCl₂3-Cyanopyridine, NaN₃In Situ HydrothermalWater10524[7]
[Cd(tza)(2,2′-bipy)]·H₂OCd(NO₃)₂·4H₂OMalononitrile, NaN₃, 2,2′-bipyridineIn Situ HydrothermalH₂O, EtOH16072[2]
[Zn₂(btm)₂(2,2′-bipy)₂]·3H₂OZn(NO₃)₂·6H₂OMalononitrile, NaN₃, 2,2′-bipyridineIn Situ HydrothermalH₂O, EtOH16072[2]

Table 2: Physicochemical Properties of Selected Tetrazole-Based MOFs

MOF Name/FormulaBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (Decomposition Temp., °C)Crystallographic Data (Space Group)Reference
NiNDTz~320---[6]
Zn(3-ptz)₂---I-42d[7]
[Ag(Mtta)]n--354P2₁/c[1]
[Cd₅(Mtta)₉]n--389C2/c[1]

Table 3: Drug Loading and Release Properties of a Zinc-Based MOF

MOF SystemDrugDrug Loading Capacity (mg/g)Release ConditionsKey FindingsReference
Zinc-based MOF (general)Ibuprofen163.9pH-responsive release in buffer solutionsFaster release at acidic pH (5.5) compared to neutral pH (7.4)[3]

Visualizations

Diagram 1: General Workflow for Solvothermal Synthesis of Tetrazole-Based MOFs

G cluster_0 Precursor Preparation cluster_1 MOF Synthesis cluster_2 Product Isolation and Purification cluster_3 Characterization Metal_Source Metal Salt Solution Mixing Mixing of Precursors Metal_Source->Mixing Ligand_Solution Tetrazole Ligand Solution Ligand_Solution->Mixing Solvothermal_Reaction Solvothermal Reaction (Sealed Vessel, High T & P) Mixing->Solvothermal_Reaction Cooling Cooling to Room Temp. Solvothermal_Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying Washing->Drying Characterization PXRD, SEM, TGA, BET Drying->Characterization

Caption: A schematic workflow for the solvothermal synthesis of tetrazole-based MOFs.

Diagram 2: Workflow for Drug Delivery Application of a Tetrazole-Based MOF

G cluster_0 Synthesis and Activation cluster_1 Drug Encapsulation cluster_2 pH-Triggered Drug Release cluster_3 Therapeutic Effect MOF_Synthesis Synthesized Tetrazole MOF Activation Activation (Guest Removal) MOF_Synthesis->Activation Encapsulation Encapsulation (Stirring) Activation->Encapsulation Drug_Solution Drug Solution Drug_Solution->Encapsulation Drug_Loaded_MOF Drug-Loaded MOF Encapsulation->Drug_Loaded_MOF Neutral_pH Physiological pH (7.4) Stable MOF, Slow Release Drug_Loaded_MOF->Neutral_pH Acidic_pH Tumor Microenvironment (pH < 6.5) MOF Degradation, Fast Release Drug_Loaded_MOF->Acidic_pH Therapeutic_Effect Targeted Drug Action Acidic_pH->Therapeutic_Effect

Caption: A workflow illustrating drug loading and pH-responsive release from a tetrazole-based MOF.

References

Application Notes and Protocols for N-Alkylation of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine, a crucial transformation in the synthesis of various pharmaceutically active compounds. The tetrazole moiety is a well-established bioisostere for carboxylic acids, and its N-alkylation allows for the modulation of physicochemical properties and biological activity.[1][2] The protocol herein is based on established methodologies for the alkylation of substituted tetrazoles, offering a robust starting point for researchers.[3][4] The regioselectivity of tetrazole alkylation, yielding either N-1 or N-2 isomers, is a critical aspect, and factors influencing this outcome are discussed.[5][6][7]

Introduction

5-substituted 1H-tetrazoles are pivotal structural motifs in medicinal chemistry, often employed as metabolically stable surrogates for carboxylic acids.[2] The N-alkylation of the tetrazole ring is a common strategy to fine-tune the steric and electronic properties of the molecule, which can significantly impact its interaction with biological targets. The starting material, this compound, possesses a pyridine ring that can also be a key pharmacophoric element. The N-alkylation of the tetrazole ring in this scaffold can lead to two potential regioisomers, the N-1 and N-2 alkylated products. The relative ratio of these isomers is dependent on several factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature.[6][8] This protocol provides a general method for the N-alkylation reaction, which can be optimized to favor the desired regioisomer.

Chemical Reaction Workflow

General Scheme for N-Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 This compound reaction Reaction Mixture reactant1->reaction reactant2 Alkylating Agent (R-X) reactant2->reaction reactant3 Base reactant3->reaction solvent Solvent solvent->reaction temperature Temperature temperature->reaction product1 N-1 Alkylated Product product2 N-2 Alkylated Product reaction->product1 Regioisomeric Mixture reaction->product2

Caption: General chemical workflow for the N-alkylation of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of tetrazoles, which can be adapted for this compound.

ParameterConditionNotes
Alkylating Agents Alkyl halides (e.g., iodomethane, benzyl bromide), dialkyl sulfatesThe choice of alkylating agent can influence regioselectivity.
Bases Potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃)K₂CO₃ is a mild and commonly used base for this transformation.[3][4]
Solvents Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)The choice of solvent can affect reaction rates and regioselectivity.[6]
Temperature Room temperature to refluxHigher temperatures may favor N-1 substitution.[6]
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous acetone or DMF

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the N-1 and N-2 alkylated isomers.

  • Characterization: Characterize the purified products by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures and determine the regioselectivity of the alkylation.

Experimental Workflow Diagram

start Start setup Reaction Setup: - this compound - K₂CO₃ - Solvent start->setup add_reagent Add Alkylating Agent setup->add_reagent reaction Stir at RT or Reflux (Monitor by TLC/LC-MS) add_reagent->reaction workup Work-up: - Filter - Concentrate - Liquid-Liquid Extraction reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the N-alkylation procedure.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol is intended as a general guideline. Reaction conditions may need to be optimized for specific substrates and desired outcomes. Researchers should have a thorough understanding of the chemical principles and safety precautions before conducting this experiment.

References

Application Notes and Protocols: The Role of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine in the Synthesis of Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine as a key building block in the development of novel antibacterial agents. The focus is on the synthesis of Tedizolid, a next-generation oxazolidinone antibiotic, highlighting the crucial chemical transformations and providing detailed experimental protocols. Additionally, quantitative antibacterial activity data for Tedizolid against a range of clinically significant pathogens is presented.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new and effective antimicrobial agents. This compound has emerged as a valuable scaffold in medicinal chemistry, particularly in the synthesis of oxazolidinone antibiotics. This class of drugs inhibits bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, making them effective against resistant strains.

A prominent example of an antibacterial agent derived from this scaffold is Tedizolid. The synthesis of Tedizolid utilizes a methylated derivative of the title compound, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, as a key intermediate for a pivotal Suzuki coupling reaction.[1]

Data Presentation

The antibacterial efficacy of Tedizolid, synthesized from a this compound precursor, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)0.12 - 0.50.25 - 0.5[2][3][4]
Methicillin-Resistant S. aureus (MRSA)0.12 - 0.50.25 - 0.5[2][3][4]
Linezolid-Resistant MRSA0.125 - 0.25-[5]

Table 2: In Vitro Activity of Tedizolid against Streptococcus Species

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pyogenes0.120.25 - 0.5[3][6][7]
Streptococcus agalactiae0.120.25 - 0.5[3][6][7]
Streptococcus anginosus group0.120.25 - 0.5[3][6]

Table 3: In Vitro Activity of Tedizolid against Enterococcus Species

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterococcus faecalis0.250.25 - 0.5[3][6][8]
Vancomycin-Resistant E. faecalis (VRE)0.250.5[8]
Vancomycin-Resistant E. faecium (VRE)0.50.5 - 1[3][5]

Experimental Protocols

The following protocols describe the key synthetic steps for the preparation of Tedizolid, starting from a precursor to this compound.

Protocol 1: Synthesis of this compound

This protocol describes the formation of the tetrazole ring from the corresponding nitrile.

Materials:

  • 5-Bromo-2-cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 10 g of 5-bromo-2-cyanopyridine in 100 mL of dimethylformamide in a round-bottom flask.[9]

  • Add 5.33 g of sodium azide and 4.4 g of ammonium chloride to the solution at room temperature.[9]

  • Heat the reaction mixture to 110 °C and stir for 3 hours.[9]

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

This protocol details the methylation of the tetrazole ring.

Materials:

  • This compound

  • Iodomethane (CH₃I)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 10.5 g of this compound in 100 mL of dimethylformamide.[9]

  • Add 6.5 g of sodium hydroxide to the solution.

  • Cool the solution to 0 °C and slowly add 9.3 g of iodomethane.[9]

  • Stir the solution for 6 hours at room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dehydrate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to separate the 1-methyl and 2-methyl isomers, yielding 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.[9]

Protocol 3: Suzuki Coupling for the Synthesis of a Tedizolid Precursor

This protocol describes the key C-C bond-forming reaction to construct the core structure of Tedizolid.

Materials:

  • 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

  • (R)-3-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Ethyl acetate

  • Water

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (1 equivalent), (R)-3-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.1 equivalents), and the palladium catalyst (e.g., 5 mol%).[10]

  • Add the base (e.g., K₃PO₄, 2.2 equivalents) and the solvent system (e.g., 1,4-dioxane/water, 4:1).[10]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Tedizolid precursor.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of antibacterial agents derived from this compound.

G cluster_0 Synthesis of Tedizolid 5-Bromo-2-cyanopyridine 5-Bromo-2-cyanopyridine This compound This compound 5-Bromo-2-cyanopyridine->this compound NaN₃, NH₄Cl DMF, 110°C 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine This compound->5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine CH₃I, NaOH DMF Tedizolid Precursor (R)-5-(Hydroxymethyl)-3-(3-fluoro-4'-(2-methyl- 2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)oxazolidin-2-one 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine->Tedizolid Precursor Suzuki Coupling Pd Catalyst, Base Boronic Ester Partner (R)-3-(3-Fluoro-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenyl)-5- (hydroxymethyl)oxazolidin-2-one Boronic Ester Partner->Tedizolid Precursor Tedizolid Tedizolid Tedizolid Precursor->Tedizolid Further Steps (e.g., Phosphorylation)

Caption: Synthetic workflow for Tedizolid.

G cluster_1 Mechanism of Action of Oxazolidinones Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to P-site Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents formation of Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition of Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Oxazolidinone mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used [3+2] cycloaddition reaction between 5-bromo-2-cyanopyridine and an azide source.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Recommendations
Poor Quality of Starting Material (5-bromo-2-cyanopyridine) - Verify Purity: Ensure the purity of 5-bromo-2-cyanopyridine using techniques like NMR or melting point analysis. Impurities from its synthesis can inhibit the reaction. - Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography before use.
Inefficient Reaction Conditions - Temperature: The reaction often requires elevated temperatures. Consider optimizing the temperature, typically in the range of 100-150 °C. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged heating can cause decomposition. - Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are commonly used. A solvent screen may be necessary to find the optimal medium for your specific setup.
Inadequate Catalyst Activity - Catalyst Selection: While the reaction can proceed without a catalyst, Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids can enhance the rate and yield. The use of silica sulfuric acid has also been reported to be effective. - Catalyst Loading: If using a catalyst, optimize its loading. Too little may not be effective, while too much can lead to side reactions.
Issues with Sodium Azide - Purity and Handling: Use high-purity sodium azide. It is hygroscopic and its effectiveness can be reduced by moisture. Ensure it is stored in a desiccator. - Stoichiometry: An excess of sodium azide is typically used. Optimize the molar ratio of sodium azide to 5-bromo-2-cyanopyridine.
Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Recommendations
Side Reactions of the Nitrile Group - Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of acid or base and water at high temperatures. Ensure anhydrous reaction conditions. - Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions.
Decomposition of Product The tetrazole ring can be thermally sensitive. Avoid excessively high temperatures or prolonged reaction times.
Impure Starting Materials Impurities in the 5-bromo-2-cyanopyridine can lead to a variety of side products. For instance, if the precursor was synthesized from 2-amino-5-bromopyridine, residual starting material could lead to undesired products.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Recommendations
Co-eluting Impurities in Chromatography - Solvent System Optimization: If using column chromatography, perform a thorough TLC analysis with various solvent systems to achieve better separation between the product and impurities. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Poor Crystallization during Recrystallization - Solvent Selection: The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at room temperature. Acetonitrile has been reported as a suitable recrystallization solvent for related compounds.[1] Conduct small-scale solubility tests with different solvents (e.g., ethanol, isopropanol, ethyl acetate, or solvent mixtures). - Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of the pure product.
Removal of Unreacted Sodium Azide Unreacted sodium azide is toxic and must be handled with care. During workup, quenching the reaction mixture with an aqueous solution and subsequent extractions can help remove the unreacted azide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the [3+2] cycloaddition reaction between 5-bromo-2-cyanopyridine and an azide source, typically sodium azide.[2][3] This reaction is often catalyzed by a Lewis or Brønsted acid.

Q2: How can I prepare the starting material, 5-bromo-2-cyanopyridine?

A2: 5-bromo-2-cyanopyridine can be synthesized through several routes:

  • From 2,5-dibromopyridine: Reaction with cuprous cyanide (CuCN) in a suitable solvent like sulfolane.[4]

  • From 2-amino-5-bromopyridine: Through a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide salt, such as copper(I) cyanide.[5][6]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Q4: How does the electronic nature of the pyridine ring affect the reaction?

A4: The pyridine ring in 5-bromo-2-cyanopyridine is electron-deficient, which can facilitate the nucleophilic attack of the azide ion on the nitrile carbon, a key step in the tetrazole formation.[7]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-cyanopyridine from 2,5-dibromopyridine

This protocol is adapted from a patented procedure.[4]

Materials:

  • 2,5-dibromopyridine (1 equivalent)

  • Sodium cyanide (0.9 equivalents)

  • Cuprous cyanide (0.3 equivalents)

  • Sulfolane

Procedure:

  • To a reaction flask, add 2,5-dibromopyridine and sulfolane.

  • Add sodium cyanide to the mixture.

  • Heat the mixture to 160 °C.

  • Add cuprous cyanide and maintain the reaction at 160 °C for 6 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, distill the mixture under reduced pressure at 160-170 °C.

  • Add purified water to the distillate to precipitate the product.

  • Cool the mixture to 0-5 °C and stir for 1 hour.

  • Filter the solid product and dry it to obtain 5-bromo-2-cyanopyridine.

Protocol 2: Synthesis of this compound

This is a general procedure based on common methods for tetrazole synthesis from nitriles.

Materials:

  • 5-bromo-2-cyanopyridine (1 equivalent)

  • Sodium azide (1.5 - 2 equivalents)

  • Ammonium chloride or Zinc chloride (optional, as catalyst, 1-1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-cyanopyridine in DMF.

  • Add sodium azide and the catalyst (if used) to the solution.

  • Heat the reaction mixture to 120-130 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-amino-5-bromopyridine 2-amino-5-bromopyridine 5-bromo-2-cyanopyridine 5-bromo-2-cyanopyridine 2-amino-5-bromopyridine->5-bromo-2-cyanopyridine Sandmeyer Reaction 2,5-dibromopyridine 2,5-dibromopyridine 2,5-dibromopyridine->5-bromo-2-cyanopyridine Cyanation (e.g., CuCN) This compound This compound 5-bromo-2-cyanopyridine->this compound [3+2] Cycloaddition (NaN3, catalyst)

Caption: Synthetic pathways to this compound.

Troubleshooting_Yield Start Low Yield Observed Check_SM Check Purity of 5-bromo-2-cyanopyridine Start->Check_SM Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Check_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent) Check_SM->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Catalyst Assess Catalyst (Type, Loading) Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst Ineffective Check_Azide Verify Sodium Azide (Purity, Stoichiometry) Check_Catalyst->Check_Azide Effective Optimize_Catalyst->Check_Azide Optimize_Azide Adjust Azide Ratio Check_Azide->Optimize_Azide Incorrect Improved_Yield Improved Yield Check_Azide->Improved_Yield Correct Optimize_Azide->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Optimization_Logic cluster_params Reaction Parameters Yield Target: Maximize Yield of This compound Purity High Purity of 5-bromo-2-cyanopyridine Yield->Purity Reaction_Params Optimal Reaction Parameters Yield->Reaction_Params Catalyst_System Effective Catalyst System Yield->Catalyst_System Workup Efficient Workup & Purification Yield->Workup Temperature Temperature Reaction_Params->Temperature Time Reaction Time Reaction_Params->Time Solvent Solvent Choice Reaction_Params->Solvent

Caption: Logical relationships for yield optimization.

References

Technical Support Center: Purification of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable for dissolving this compound. Due to the presence of polar groups, this compound generally has better solubility in polar solvents.[1]

  • Solution:

    • Select a more polar solvent. Good starting points for nitrogen-containing heterocyclic compounds include acetonitrile, ethanol, or methanol.[2]

    • Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Heat the mixture to redissolve the compound and then allow it to cool slowly.

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

  • Solution:

    • Add more solvent to the hot solution to decrease the concentration and then allow it to cool more slowly.[3]

    • Try scratching the inside of the flask at the solvent-air interface with a glass rod to induce nucleation.[3]

    • Add a seed crystal of pure this compound, if available.

    • Consider switching to a lower-boiling point solvent.

Q3: No crystals form even after the solution has cooled completely.

A3: This is a common issue that can arise from a few different factors.[3]

  • Possible Causes and Solutions:

    • The solution is too dilute: If too much solvent was used, the solution may not be supersaturated upon cooling. Try evaporating some of the solvent to increase the concentration and then cool the solution again.[4]

    • Supersaturation: The solution may be supersaturated but requires an initiation step for crystal growth. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

    • Slow crystallization kinetics: Some compounds are slow to crystallize. Allow the solution to stand undisturbed for a longer period, even overnight, in a cool place.

Q4: The recrystallized product is still colored.

A4: Colored impurities may be present that are not effectively removed by a single recrystallization.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.

    • A second recrystallization may be necessary to achieve the desired level of purity.

Q5: The recovery of the purified product is very low.

A5: Low recovery can be due to several factors during the recrystallization process.[5]

  • Possible Causes and Solutions:

    • Using too much solvent: This is a common cause of low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6]

    • Premature crystallization: If the compound crystallizes during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-heated to prevent this. Using a slight excess of solvent can also help, which can then be evaporated after filtration.[3]

    • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[6]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: Based on procedures for analogous compounds, acetonitrile is a good starting point. A successful recrystallization of the closely related 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)-pyridine from acetonitrile has been reported with a high yield.[2] Polar solvents like ethanol and methanol are also good candidates to test.[1] For brominated pyridines, mixed solvent systems such as ethyl acetate/hexane can also be effective.[7]

Q: How can I determine the best solvent for recrystallization?

A: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. You can perform small-scale solubility tests with a range of solvents to find the most suitable one. A good test involves adding a small amount of the crude compound to a test tube, adding a few drops of the solvent, and observing the solubility at room temperature and upon heating.

Q: What are the likely impurities in my crude this compound?

A: The impurities will depend on the synthetic route used. If the synthesis starts from 5-bromo-2-cyanopyridine, unreacted starting material could be a potential impurity. Side products from the tetrazole formation reaction may also be present. Purification of the starting material, 5-bromo-2-cyanopyridine, can be complex, and impurities from its synthesis may carry over.[8]

Q: Is it better to cool the solution quickly or slowly?

A: Slow cooling is generally preferred as it allows for the formation of larger, more well-defined crystals, which tend to be purer. Rapid cooling can trap impurities within the crystal lattice.[5]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. Acetonitrile is a recommended starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a receiving flask. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterHighLowLowPoor as a single solvent
MethanolHighModerateHighPotentially Good
EthanolHighModerateHighPotentially Good
AcetonitrileHighLowHighRecommended Starting Solvent
DichloromethaneMediumHighN/APoor (too soluble)
Ethyl AcetateMediumModerateHighGood (likely in a mixed system)
HexaneLowLowLowGood as an anti-solvent
TolueneLowLowLowPoor as a single solvent

Note: This table is based on general principles for similar compounds and should be confirmed by small-scale experimental testing.

Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No end_success Pure Product filter_dry->end_success oiling_out->crystals_form No add_solvent Add More Solvent, Cool Slowly oiling_out->add_solvent Yes add_solvent->cool check_concentration Check Concentration no_crystals->check_concentration too_dilute Too Dilute? check_concentration->too_dilute evaporate Evaporate Some Solvent too_dilute->evaporate Yes induce Induce Crystallization (Scratch/Seed) too_dilute->induce No evaporate->cool induce->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

common side reactions in the formation of 5-substituted tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining 5-substituted tetrazoles?

A1: The two most common and versatile methods for synthesizing 5-substituted tetrazoles are the [3+2] cycloaddition of nitriles with an azide source and the Schmidt reaction of ketones or aldehydes with hydrazoic acid (HN₃).

Q2: What are the main safety concerns when synthesizing tetrazoles?

A2: The primary safety hazard is associated with the use of azides. Sodium azide can react with acids to generate highly toxic and explosive hydrazoic acid.[1] Additionally, heavy metal azides, which can be formed if certain metal catalysts are used, are often shock-sensitive and explosive.[1] It is crucial to handle all azide reagents with extreme care in a well-ventilated fume hood and to be aware of the potential for explosive compound formation.[1][2]

Q3: In the [3+2] cycloaddition of a nitrile and sodium azide, what are the most common reasons for low yield?

A3: Low yields in this reaction are typically due to incomplete conversion of the starting materials. This can be caused by several factors, including insufficient reaction time or temperature, poor solubility of reagents, or inefficient catalysis. Unlike the Schmidt reaction, the formation of significant, stable side products is less common; the primary impurities are often unreacted nitrile and azide.

Q4: How can I favor tetrazole formation over amide/lactam formation in the Schmidt reaction?

A4: The formation of the tetrazole is favored by using a large excess of hydrazoic acid.[3] Additionally, employing non-aqueous conditions and using strong mineral or Lewis acids can increase the likelihood of tetrazole formation over the competing amide or lactam byproduct.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 5-substituted tetrazoles.

[3+2] Cycloaddition of Nitriles and Azides
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Inactive catalyst. 3. Poor solubility of starting materials.1. Increase reaction time and/or temperature. Microwave heating can sometimes accelerate the reaction.[6] 2. Ensure the catalyst (e.g., zinc salts, ammonium chloride) is fresh and anhydrous. 3. Choose a solvent in which both the nitrile and azide source have good solubility (e.g., DMF, DMSO).
Presence of Unreacted Nitrile in Product Incomplete conversion.See "Low or No Product Formation" above. Consider a more active catalyst or harsher reaction conditions if the nitrile is particularly unreactive.
Difficulty in Product Isolation/Purification The product may be highly soluble in the workup solvent or may not precipitate cleanly.1. After acidification to precipitate the tetrazole, cool the solution in an ice bath to maximize precipitation. 2. If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). 3. For purification, recrystallization is often effective. Common solvent systems include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[7][8]
Schmidt Reaction of Ketones
Problem Possible Cause(s) Suggested Solution(s)
Major Product is the Amide/Lactam 1. Insufficient hydrazoic acid. 2. Presence of water in the reaction mixture.1. Increase the molar ratio of hydrazoic acid to the ketone. A significant excess of HN₃ favors tetrazole formation.[3] 2. Use anhydrous solvents and reagents. The use of trimethylsilyl azide (TMSN₃) can be a less hazardous alternative to hydrazoic acid and helps to maintain anhydrous conditions.[4][5]
Formation of Urea Derivatives This is a known, though typically minor, byproduct of the Schmidt reaction.[9][10]Optimizing conditions to favor the tetrazole pathway (excess HN₃, anhydrous conditions) will likely minimize the formation of urea derivatives.
Low Overall Yield with Multiple Products For enones, both 1,2- and 1,4-addition of the azide can occur, leading to a complex mixture of products.[4]Reaction conditions, particularly the choice of Lewis acid and solvent, need to be carefully optimized for enone substrates to favor the desired reaction pathway.[4]

Side Reaction Pathways

The following diagrams illustrate the reaction pathways for the desired tetrazole formation and the common side reactions.

cluster_azide_nitrile [3+2] Cycloaddition of Nitrile and Azide Nitrile R-C≡N ActivatedNitrile Activated Nitrile Nitrile->ActivatedNitrile Catalyst (e.g., H⁺, Zn²⁺) Azide N₃⁻ ImidoylAzide Imidoyl Azide Intermediate ActivatedNitrile->ImidoylAzide + N₃⁻ Hydrolysis Amide Byproduct (R-CONH₂) ActivatedNitrile->Hydrolysis H₂O (if present) Tetrazole 5-Substituted Tetrazole ImidoylAzide->Tetrazole Cyclization

Caption: Reaction pathway for the [3+2] cycloaddition of a nitrile and an azide, including the potential for nitrile hydrolysis.

cluster_schmidt Schmidt Reaction of Ketone Ketone R-CO-R' Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN₃ NitriliumIon Nitrilium Ion Azidohydrin->NitriliumIon - H₂O Tetrazole 5-Substituted Tetrazole NitriliumIon->Tetrazole + HN₃ (excess) Amide Amide/Lactam Byproduct NitriliumIon->Amide + H₂O

Caption: Competing pathways in the Schmidt reaction of a ketone, leading to either a tetrazole or an amide byproduct.

Quantitative Data Summary

The product distribution in the Schmidt reaction is highly dependent on the reaction conditions. The following table summarizes the general trends observed.

Reactant Ratio (HN₃ : Ketone) Reaction Conditions Major Product Minor Product(s)
1 : 1Aqueous AcidAmide/LactamTetrazole, unreacted ketone[9][10]
> 3 : 1 (Large Excess)Anhydrous, Lewis Acid5-Substituted TetrazoleAmide/Lactam[3][4]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition

This protocol is adapted from a standard laboratory procedure.[2]

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of water and acidify with aqueous HCl to a pH of approximately 2.

  • A white precipitate of 5-phenyl-1H-tetrazole should form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of a Fused Tetrazole from a Ketone via the Schmidt Reaction

This protocol is a general guide based on procedures for synthesizing bile acid-fused tetrazoles, emphasizing conditions that favor tetrazole formation.[4][5]

Materials:

  • Ketone starting material

  • Trimethylsilyl azide (TMSN₃)

  • A Lewis acid (e.g., TMSOTf, BF₃·OEt₂)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Deionized water

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the ketone (1.0 eq) in the anhydrous solvent.

  • Add trimethylsilyl azide (a significant excess, e.g., 6 eq) and the Lewis acid (e.g., 3 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate) until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully pour the reaction mixture into water to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Suzuki Coupling with Bromo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with Suzuki-Miyaura cross-coupling reactions involving bromo-pyridine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Suzuki coupling reaction with a bromo-pyridine failing or giving a low yield?

A: Low yields or reaction failures with bromo-pyridines are common and typically stem from a few key issues related to the electronic nature of the pyridine ring and its ability to coordinate with the palladium catalyst.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming inactive or deactivated species.[1][2] This is a primary cause of low reactivity.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands sterically shield the palladium center, preventing the pyridine nitrogen from binding and inhibiting the catalyst.[1]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2]

    • Solution: Increase the reaction temperature or screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with highly active, electron-rich ligands that can facilitate this step.[2][3]

  • Side Reactions: Competing side reactions, such as protodeboronation (hydrolysis of the boronic acid) and homocoupling, can consume starting materials and lower the yield of the desired product.[2][3]

    • Solution: Use anhydrous solvents, thoroughly degas the reaction mixture, and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[2]

Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[1][4][5]

  • Thoroughly Degas Solvents and Reaction Mixture: Oxygen is a key culprit in promoting boronic acid homocoupling.[3][6] It is critical to remove dissolved oxygen from your solvents and the reaction setup.

    • Recommended Methods: Sparge solvents with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) or use several freeze-pump-thaw cycles.[1] Ensure the reaction is run under a positive pressure of an inert gas.

  • Catalyst Choice: The choice of palladium precursor can influence homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[3]

Q3: My starting material is being consumed, but I'm seeing a lot of protodeboronation or debromination. What should I do?

A: These side reactions involve the replacement of the boronic acid group (protodeboronation) or the bromine atom (debromination/hydrodehalogenation) with a hydrogen atom, reducing the yield of your desired cross-coupled product.[3][4]

  • To Minimize Protodeboronation:

    • Use More Stable Boron Reagents: Boronic acids are susceptible to hydrolysis, especially at high temperatures in aqueous basic conditions.[3] Using more stable boronic esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts can significantly reduce this side reaction.[2][7]

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, and consider using a non-aqueous base/solvent system if possible.[2][4]

    • Optimize Reaction Time: Avoid unnecessarily long reaction times, which can increase the extent of hydrolysis.[3] Monitor the reaction by TLC or LC-MS.

  • To Minimize Debromination:

    • Optimize Base and Solvent: This side reaction can be influenced by trace palladium hydride species.[3] Screening different bases and solvents may mitigate the issue.[3] For example, in some systems, solvents like toluene are less prone to dehalogenation than dioxane or DMF.[6]

    • Control Temperature: Excessively high temperatures can sometimes promote debromination.[4]

Q4: My reaction is sluggish and not going to completion. How can I improve the reaction rate?

A: Slow reactions can be caused by several factors, including poor solubility, insufficient catalyst activity, or a slow transmetalation step.

  • Increase Temperature: Cautiously increasing the reaction temperature (typically to 80-110 °C) can significantly improve the rate and conversion.[1]

  • Check Solubility: Ensure that your starting materials, particularly the base, are sufficiently soluble in the chosen solvent system. Poor solubility can lead to a sluggish, heterogeneous reaction.[1] For example, bases like K₃PO₄ and K₂CO₃ have better solubility in aqueous mixtures.[6]

  • Optimize the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8] If transmetalation is slow, a stronger or more suitable base may be required. Screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[1][8]

  • Re-evaluate Catalyst System: The initial catalyst/ligand combination may not be active enough. Switching to a more robust system, such as a Buchwald-type ligand (e.g., SPhos) with a palladium precursor like Pd₂(dba)₃, can accelerate the reaction.[1]

Data Summary Tables

The selection of reaction parameters is critical for success. The following tables summarize the effects of different catalysts, ligands, bases, and solvents on Suzuki coupling yields with bromo-pyridine substrates, compiled from various sources.

Table 1: Effect of Catalyst / Ligand System on Yield

Palladium Source Ligand Typical Loading (mol%) Expected Yield Notes
Pd(OAc)₂ PPh₃ Pd: 2-5, Ligand: 4-10 Low to Moderate Prone to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ SPhos Pd: 1-3, Ligand: 2-6 Moderate to High Bulky, electron-rich ligand stabilizes the catalyst and promotes the reaction.[1]
Pd(PPh₃)₄ None 3-5 Moderate A common starting point, but often less effective than systems with bulky ligands for this substrate class.[3]

| PdCl₂(dppf) | None | 3-5 | Moderate to High | Often effective for a wide range of Suzuki couplings.[3][9] |

Table 2: Effect of Base on Yield

Base Typical Equivalents Common Solvent Expected Yield Notes
K₂CO₃ 2-3 Toluene/H₂O, Dioxane/H₂O Moderate to High A common and cost-effective choice.[1]
Cs₂CO₃ 2-3 Dioxane High to Excellent Often provides higher yields but is more expensive and hygroscopic.[1]
K₃PO₄ 2-3 THF/H₂O, Dioxane High to Excellent A strong base that can be very effective, particularly for less reactive substrates.[1][10]

| Na₂CO₃ | 2-3 | DMF, Toluene/H₂O | Moderate to High | DMF can aid in the solubility of starting materials.[1][11] |

Detailed Experimental Protocol

This is a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine. Optimization for specific substrates is highly recommended.[1][3][9]

Materials:

  • Bromo-pyridine (1.0 eq.)

  • Arylboronic acid or ester (1.2–1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 eq.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-pyridine (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow

G start Reaction Failed (Low Yield / No Product) check_sm Check Starting Materials (SM)? (Purity, Degradation) start->check_sm sm_ok SM are OK check_sm->sm_ok Yes homocoupling Homocoupling or Debromination? sm_ok->homocoupling boron Use Boronic Ester (e.g., Bpin) sm_ok->boron Protodeboronation Observed degas Improve Degassing (Freeze-Pump-Thaw) catalyst Screen Catalyst / Ligand (e.g., Pd₂(dba)₃ / SPhos) degas->catalyst homocoupling->degas Yes homocoupling->catalyst No base Screen Base (K₃PO₄, Cs₂CO₃) catalyst->base solvent Screen Solvent (Toluene, THF, Dioxane) base->solvent temp Increase Temperature (80-110 °C) solvent->temp success Reaction Successful temp->success boron->catalyst

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle for Bromo-pyridines

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(L)₂-Br] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(L)₂-Ar'] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-Ar') trans_complex->product aryl_halide Bromo-pyridine (Ar-Br) aryl_halide->oa_complex boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) boronic_acid->trans_complex base_node Base base_node->trans_complex inhibition Inhibition! Pyridine-N binds to Pd(0), preventing reaction. inhibition->pd0 slow_oa Slow Step! Electron-deficient ring can hinder this step. slow_oa->oa_complex

Caption: The Suzuki catalytic cycle with potential failure points for bromo-pyridines.

References

Technical Support Center: Optimization of Reaction Conditions for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?

A1: The most prevalent and established method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[1][2] This reaction is often facilitated by a catalyst to improve reaction rates and yields.

Q2: What are the common catalysts used for the [3+2] cycloaddition reaction?

A2: A variety of catalysts can be employed, including:

  • Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are widely used due to their effectiveness and relatively low cost.[3] Other Lewis acids like copper salts, cobalt complexes, and nano-TiCl₄·SiO₂ have also been reported to be efficient.[4][5]

  • Brønsted Acids: Amine salts, such as ammonium chloride, can be used to activate the nitrile.

  • Heterogeneous Catalysts: Various nanomaterials, including those based on palladium, copper, and cobalt, have been developed as recyclable and efficient catalysts.[6][7]

Q3: What solvents are typically recommended for tetrazole synthesis?

A3: The choice of solvent can significantly impact the reaction yield. Common solvents include:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently used and often provide excellent yields.[8][9]

  • Water: Green chemistry approaches have demonstrated the effectiveness of water as a solvent, particularly with zinc salt catalysts, which also enhances safety.[3][10]

  • Alcohols: Solvents like isopropanol, n-propanol, and n-butanol can be used, especially in combination with zinc(II) chloride.[3]

Q4: What are the key safety precautions to consider during tetrazole synthesis?

A4: Safety is paramount when working with azides. Key precautions include:

  • Handling Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and contact with metals should be minimized.[11]

  • Hydrazoic Acid Formation: The in-situ formation of hydrazoic acid (HN₃), which is volatile and explosive, is a significant hazard, especially under acidic conditions.[10][12] Maintaining a neutral or slightly alkaline pH can minimize its formation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[13]

  • Waste Disposal: Properly quench any residual azide before disposal. Aqueous solutions of sodium azide should not be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrate. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Poor Quality Starting Materials: Impurities in the nitrile or azide can inhibit the reaction. 5. Moisture: The presence of water can be problematic for certain catalyst systems.1. Use a fresh batch of catalyst or screen different catalysts (see Table 1). For sterically hindered nitriles, a more active catalyst may be required. 2. Optimize the reaction temperature. A stepwise increase in temperature can help identify the optimal range. Microwave irradiation can sometimes improve yields and reduce reaction times.[3] 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[8] 4. Purify the starting nitrile before the reaction. Ensure the sodium azide is dry. 5. Dry the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Decomposition of Reactants or Products: High temperatures can lead to the decomposition of the starting materials or the tetrazole product.[14] 2. Side Reactions of the Azide: Azides can undergo other reactions, especially in the presence of impurities or under harsh conditions.1. Lower the reaction temperature and extend the reaction time.[14] 2. Ensure the purity of the starting materials and use milder reaction conditions.
Difficulty in Product Isolation and Purification 1. "Oiling Out" during Crystallization: The product separates as an oil instead of a solid. This can be due to impurities or rapid cooling.[10] 2. Product is Highly Soluble in the Workup Solvent: This leads to low recovery after extraction. 3. Product Sticks to Silica Gel during Chromatography: Tetrazoles can be polar and interact strongly with silica gel.1. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. Seeding with a small crystal of the pure product can induce crystallization. Trying a different solvent system may also be effective.[10] 2. After acidification of the reaction mixture, ensure the pH is optimal for precipitation. If extraction is necessary, use a suitable organic solvent and perform multiple extractions. 3. Increase the polarity of the eluent, for example, by adding a small amount of methanol to a dichloromethane or ethyl acetate-based mobile phase. Alternatively, consider using a different stationary phase like alumina.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complex DMSO1101299[8]
CoY Zeolite DMF1201492[15]
ZnBr₂ Water100+12-4891[10]
nano-TiCl₄·SiO₂ DMFReflux1.595[1]
Cu/C DMF1001296[16]
No Catalyst DMF1108<10[17]
Table 2: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complex DMSO 1101299 [8][14]
Co(II) complex DMF 1101280 [8][14]
Co(II) complex Acetonitrile 1101250 [8][14]
Co(II) complex Methanol 1101220 [8][14]
Co(II) complex Toluene 1101215 [8][14]
nano-TiCl₄·SiO₂ DMF Reflux1.595 [9]
nano-TiCl₄·SiO₂ Toluene Reflux435 [9]
nano-TiCl₄·SiO₂ Solvent-free 120360 [9]

Experimental Protocols

General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water[10]
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.1-1.5 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 1 M.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-170 °C depending on the nitrile) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours depending on the substrate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 1 with concentrated hydrochloric acid.

    • The product will often precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

    • If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Nitrile (1.0 eq) - Sodium Azide (1.1-1.5 eq) - Catalyst (e.g., ZnBr₂, 1.0 eq) start->setup solvent Add Solvent (e.g., Water, DMF, DMSO) setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup: - Cool to RT - Acidify (pH ~1) - Isolate Product reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification end Pure Tetrazole purification->end

Caption: General experimental workflow for tetrazole synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_time Extend Reaction Time? start->check_time check_temp Increase Temperature? check_time->check_temp No Improvement success Improved Yield check_time->success Yes check_catalyst Change Catalyst? check_temp->check_catalyst No Improvement check_temp->success Yes check_reagents Purify Starting Materials? check_catalyst->check_reagents No Improvement check_catalyst->success Yes check_reagents->success Yes fail Still Low Yield check_reagents->fail No Improvement

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. The following sections address common issues encountered during the purification of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The primary impurities depend on the synthetic route, which typically involves the reaction of 5-bromo-2-cyanopyridine with an azide source, such as sodium azide. The most common impurities are:

  • Unreacted Starting Material: 5-bromo-2-cyanopyridine.

  • Residual Azide: Sodium azide (NaN₃), which is hazardous and must be removed.

  • Side Products: Depending on reaction conditions, minor byproducts may be present.

  • Solvents: Residual solvents from the reaction and workup, such as dimethylformamide (DMF).

Q2: How do I safely handle and dispose of residual sodium azide in my crude product?

A2: Sodium azide is highly toxic and can form explosive heavy metal azides and the dangerously explosive hydrazoic acid (HN₃) upon contact with acid.[1] A quenching step is essential to neutralize any residual azide before aqueous workup and disposal. A common and effective method is the addition of sodium nitrite followed by acidification.[1][2][3][4]

Q3: My crude product is an oil or a sticky solid. Can I still use recrystallization?

A3: Recrystallization is most effective for solid materials. If your product is an oil or a sticky solid, it may be due to the presence of impurities or residual solvent. In this case, column chromatography is the recommended initial purification method. After chromatography, the purified fractions can be concentrated, and if the product is a solid, it can then be recrystallized to achieve higher purity.

Q4: I am seeing significant peak tailing during thin-layer chromatography (TLC) and column chromatography. What is the cause and how can I fix it?

A4: Peak tailing on silica gel is common for basic compounds like pyridines and tetrazoles. This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in your solvent system (e.g., ethyl acetate/hexane).

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
Solvent is too polar If the product is too soluble in the chosen solvent even at low temperatures, you will have low recovery. Perform small-scale solubility tests with a range of solvents of varying polarities.
Too much solvent used Using an excessive amount of solvent will keep the product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling was too rapid Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is not sufficiently pure for recrystallization If the crude product contains a high percentage of impurities, it may inhibit crystallization. Consider purifying the material by column chromatography first.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system The polarity of the eluent may be too high or too low. Develop an appropriate solvent system using TLC. The ideal Rf value for the desired compound is between 0.25 and 0.4 for good separation.
Co-eluting impurities An impurity may have a similar polarity to the product in the chosen solvent system. Try a different solvent system with different selectivities (e.g., substitute ethyl acetate with dichloromethane or acetone).
Column was poorly packed Air bubbles or cracks in the stationary phase will lead to poor separation. Ensure the silica gel is packed as a uniform slurry.
Sample was loaded improperly Loading the sample in a large volume of strong solvent will cause band broadening. Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and apply it to the column in a concentrated band.

Data Presentation

Table 1: Recommended Solvents for Purification
Purification Method Solvent/Solvent System Notes
Recrystallization AcetonitrileHas been shown to be effective for a methylated analog, yielding a high recovery.[5][6]
Ethyl Acetate / HexaneA good starting point for a two-solvent recrystallization. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[7]
Ethanol / WaterAnother viable two-solvent system for polar compounds.[7]
Column Chromatography Ethyl Acetate / Hexane (+ 1% Triethylamine)A standard eluent for compounds of moderate polarity. The triethylamine is crucial to prevent peak tailing.
Dichloromethane / Methanol (+ 0.5% Ammonium Hydroxide)A more polar solvent system for compounds that do not move in ethyl acetate/hexane.
Table 2: TLC Parameters for Reaction Monitoring and Method Development
Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄Standard silica plates for general-purpose chromatography.
Mobile Phase (Eluent) Start with 20-30% Ethyl Acetate in HexaneThis provides a good starting polarity for initial analysis. The polarity can be adjusted based on the initial Rf values.
Visualization UV light (254 nm)The aromatic rings in the product and starting material should be UV active.
Additive 0.5-1% TriethylaminePrevents streaking/tailing of the basic pyridine and tetrazole moieties.
Target Rf (Product) 0.25 - 0.4This range typically provides the best separation from impurities during column chromatography.

Experimental Protocols

Protocol 1: Quenching of Residual Sodium Azide

Safety Precaution: This procedure should be performed in a well-ventilated fume hood as toxic gases (NO) are evolved.[2]

  • Cool the reaction mixture in an ice bath.

  • Slowly add a freshly prepared 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide estimated to be in excess.[2]

  • With vigorous stirring, slowly add 2M sulfuric acid dropwise. Gas evolution will be observed.

  • Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).

  • To confirm the complete destruction of azide, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the quench is complete.[2] The reaction mixture can now be safely worked up.

Protocol 2: Purification by Column Chromatography
  • Prepare the Eluent: Based on TLC analysis, prepare a solvent system (e.g., 30% ethyl acetate in hexane with 1% triethylamine) that gives the target compound an Rf of ~0.3.

  • Pack the Column: Pack a glass column with silica gel as a slurry in the eluent. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elute the Column: Run the column with the prepared eluent, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization
  • Choose a Solvent System: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., acetonitrile or ethyl acetate/hexane).

  • Dissolve the Crude Product: In a flask, add the minimum amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the crude material.

  • Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallize: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair, add the hot anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the hot primary solvent to redissolve the precipitate before cooling.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product (Contains NaN3 and 5-bromo-2-cyanopyridine) quench Quench Residual NaN3 (NaNO2, H2SO4) crude->quench workup Aqueous Workup & Extraction quench->workup dry Dry Organic Layer & Concentrate workup->dry chromatography Silica Gel Column Chromatography dry->chromatography recrystallize Recrystallization chromatography->recrystallize For highest purity pure_product Pure Product chromatography->pure_product If sufficiently pure recrystallize->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC) purity Is the main spot well-separated and not streaking? start->purity column Proceed to Column Chromatography purity->column Yes add_base Add Base (e.g., Et3N) to TLC Eluent purity->add_base No (Streaking) good_rf Is R_f between 0.25 - 0.4? column->good_rf re_tlc Re-run TLC add_base->re_tlc re_tlc->purity good_rf->column Yes adjust_polarity Adjust Eluent Polarity good_rf->adjust_polarity No adjust_polarity->re_tlc

Caption: Decision-making process for developing a column chromatography method.

References

Technical Support Center: Scale-Up Synthesis of Pyridine-Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the scale-up synthesis of pyridine-tetrazole compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Question: My reaction shows low or no conversion of the starting cyanopyridine. What are the possible causes and solutions?

Answer: Low or no conversion is a common issue that can stem from several factors.

  • Purity of Starting Materials: Impurities in the cyanopyridine or azide source can inhibit the reaction.[1][2] Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.

  • Reaction Temperature and Time: Tetrazole formation from nitriles often requires elevated temperatures (typically 100-150 °C) and sufficient reaction time.[3][4] Optimize the temperature and monitor the reaction progress over time using TLC or HPLC to ensure it has reached completion.

  • Catalyst Inactivity: If using a catalyst (e.g., zinc salts, Lewis acids), it may be inactive or used in insufficient amounts. Several catalytic systems have been developed to improve reaction rates and yields.[5][6] Consider screening different catalysts or increasing the catalyst loading. For instance, zinc salts are commonly used to catalyze the reaction in water, providing a greener alternative to toxic organotin reagents.[7][8]

  • Solvent Choice: The choice of solvent is critical. DMF is commonly used, but greener alternatives like water or PEG have been shown to be effective, especially with the right catalyst.[7][9] The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

Question: I am concerned about the safety of using sodium azide at a large scale. How can these risks be mitigated?

Answer: The primary hazard associated with using sodium azide is the potential formation of highly toxic and explosive hydrazoic acid (HN₃), especially under acidic conditions.[10][11]

  • pH Control: Maintaining a controlled pH can significantly reduce the formation of HN₃. For example, conducting the reaction in aqueous THF at pH 8 with zinc oxide as a catalyst has been shown to keep HN₃ levels in the headspace to a minimum (e.g., 2 ppm).

  • Continuous Flow Synthesis: This is a key technology for improving the safety of hazardous reactions.[12] Flow reactors use small volumes, eliminating headspace where explosive HN₃ could accumulate, and provide excellent temperature control to prevent thermal runaway.[1][11] This allows reactions to be run safely at higher temperatures, which can dramatically shorten reaction times.[12]

  • Quenching Excess Azide: After the reaction is complete, any unreacted sodium azide must be safely destroyed. This is typically done by adding sodium nitrite followed by cautious acidification, which converts the azide to nitrogen and nitrous oxide gases.

  • Azide-Free Alternatives: Consider synthetic routes that avoid azides altogether. One notable alternative is the use of diformylhydrazine with an aryl diazonium salt, which proceeds under mild, aqueous conditions and is amenable to scale-up.[10]

Question: I am having difficulty with the workup and purification of my pyridine-tetrazole product. It seems to be highly water-soluble. What can I do?

Answer: The combination of a basic pyridine ring and an acidic tetrazole ring can make these compounds zwitterionic and highly soluble in aqueous media, complicating extraction.[13]

  • pH Adjustment for Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of the compound. This minimizes its solubility and should cause it to precipitate. The precipitate can then be collected by filtration.[13][14]

  • Acid-Base Extraction: Exploit the amphoteric nature of the compound. An acidic wash (e.g., dilute HCl) can protonate the pyridine, pulling it into the aqueous layer away from non-basic impurities. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can recover the product.[1] However, due to high water solubility, this may not always be efficient.

  • Salting Out: If the product remains in the aqueous phase, you can try to "salt it out" by saturating the solution with a salt like NaCl or potassium nitrate, which reduces the solubility of the organic compound and may force it to precipitate or move into the organic layer during extraction.[13]

  • Crystallization: If the crude product can be isolated as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective purification method.[1][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-substituted (pyridine)-1H-tetrazoles on a large scale?

A1: The most prevalent method is the [3+2] cycloaddition reaction between a cyanopyridine and an azide source, typically sodium azide.[9][15] To facilitate this reaction, which often requires harsh conditions, various catalysts are employed. Common catalytic systems include zinc salts (e.g., ZnBr₂, ZnO), Lewis acids (e.g., AlCl₃), and heterogeneous solid acids like silica sulfuric acid.[5][6][7]

Q2: Are there safer, scalable alternatives to sodium azide for tetrazole synthesis?

A2: Yes. Due to the hazards of azides, several alternatives have been developed.

  • Diformylhydrazine: Reacts with diazonium salts derived from anilines to form tetrazoles under mild, aqueous conditions, avoiding the use of azides entirely.[10]

  • Trimethylsilyl azide (TMSN₃): Often considered a safer substitute for metal azides or hydrazoic acid, it can be used with various catalysts.[16]

  • Phosphorazidates: Reagents like diphenyl phosphorazidate can convert amides directly into tetrazoles, serving as both an activator and an azide source, thereby avoiding more hazardous reagents.[8]

Q3: How can I effectively monitor the progress of a pyridine-tetrazole synthesis?

A3: Reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][14] For safety, particularly when using azides, online monitoring with techniques like IR spectroscopy can be used to detect the formation of hazardous intermediates like HN₃ in real-time.

Q4: What are the key safety precautions to take when scaling up these reactions?

A4:

  • Avoid Hydrazoic Acid Formation: Strictly control the pH and avoid acidic conditions when using sodium azide.[10]

  • Thermal Management: These reactions can be exothermic. Ensure adequate cooling, consider slow addition of reagents, or use a continuous flow reactor for superior heat management.[1][2]

  • Proper Quenching: Always have a validated procedure to quench unreacted azide at the end of the reaction.

  • Use Safer Alternatives: Whenever possible, opt for azide-free synthetic routes or use safer azide sources.[10]

  • Consider Continuous Flow: For scale-up, continuous flow processing is inherently safer than large-batch reactors for this chemistry, as it minimizes the quantity of hazardous materials present at any one time and offers superior control over reaction parameters.[11][12]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Sodium Azide.

Catalyst SystemTypical SolventTemperature (°C)Reaction TimeYield Range (%)Key Advantages
ZnBr₂ / H₂O Water~10012-24 h80-95Environmentally friendly solvent, reduced HN₃ hazard.[7]
NH₄Cl / DMF DMF100-12015-48 h70-90Common, well-established method.[4]
Silica Sulfuric Acid DMFReflux4-8 h72-95Heterogeneous catalyst, easy to remove, cost-effective.[5]
Co(II) Complex DMSO11012 h~90Effective for a range of aromatic and aliphatic nitriles.[6]
No Catalyst (Flow) NMP/Water190< 20 min> 90Extremely fast, safe, and high-yielding.[12]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-(Pyridin-2-yl)-1H-tetrazole via Zinc-Catalyzed Cycloaddition

This protocol is based on the widely cited Sharpless method for synthesizing 5-substituted tetrazoles in water.[7][8]

Materials and Reagents:

  • 2-Cyanopyridine (1 equivalent)

  • Sodium Azide (NaN₃) (1.5 equivalents)

  • Zinc Bromide (ZnBr₂) (0.5 equivalents)

  • Deionized Water

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-cyanopyridine, sodium azide, zinc bromide, and deionized water (to achieve a ~2 M concentration of the nitrile).

  • Reaction: Heat the stirred suspension to 100-105 °C. Maintain this temperature and monitor the reaction by HPLC or TLC until the 2-cyanopyridine is consumed (typically 18-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add 3M HCl to the stirred mixture until the pH is approximately 1-2. This will protonate the product and break up the zinc complex. A precipitate should form.

    • Stir the slurry for 1-2 hours at room temperature to ensure complete precipitation.

  • Purification:

    • Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with cold deionized water (3x) to remove inorganic salts.

    • Wash the cake with a small amount of cold ethyl acetate to remove any unreacted starting material.

    • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup 3. Review Workup & Purification (pH, Extraction, Crystallization) start->check_workup safety_review 4. Conduct Safety Review (Especially with Azides) start->safety_review optimize_reagents Use high-purity materials. Confirm molar ratios. check_reagents->optimize_reagents Issue Found optimize_conditions Increase/decrease temp. Extend reaction time. Screen alternative solvents. check_conditions->optimize_conditions Issue Found optimize_workup Adjust pH for precipitation. Use salting-out technique. Screen crystallization solvents. check_workup->optimize_workup Issue Found final_product Improved Yield & Purity optimize_reagents->final_product optimize_conditions->final_product optimize_workup->final_product safety_actions Implement pH control. Consider flow chemistry. Ensure proper quenching. safety_review->safety_actions Hazard Identified safety_actions->final_product

Caption: A workflow for troubleshooting common synthesis issues.

Synthetic_Pathway cluster_reactants Reactants PyCN Cyanopyridine Catalyst Catalyst (e.g., ZnBr₂, Lewis Acid) PyCN->Catalyst Azide Azide Source (e.g., NaN₃) Azide->Catalyst Product Pyridine-Tetrazole Catalyst->Product [3+2] Cycloaddition + Heat

Caption: The common [3+2] cycloaddition pathway for synthesis.

Safety_Decision_Tree start Scale-Up Synthesis Required? flow_available Continuous Flow Reactor Available? start->flow_available Yes azide_tolerance2 Can Azide Reagents be Handled? start->azide_tolerance2 No (Lab Scale) azide_tolerance Can Azide Reagents be Handled? flow_available->azide_tolerance No option1 Recommendation: Continuous Flow with NaN₃ (Safest & Most Efficient) flow_available->option1 Yes option2 Recommendation: Batch with Strict pH Control & Safety Procedures azide_tolerance->option2 Yes option3 Recommendation: Use Azide-Free Route (e.g., Diformylhydrazine) azide_tolerance->option3 No azide_tolerance2->option2 Yes azide_tolerance2->option3 No

Caption: Decision tree for selecting a safer synthetic route.

References

Technical Support Center: Regioselective Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing challenges in tetrazole synthesis, with a specific focus on preventing the formation of unwanted regioisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing tetrazoles, and why is regioisomer formation a concern?

A1: The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, often sodium azide.[1][2][3] Other methods include multicomponent reactions, such as the Ugi four-component reaction (Ugi-azide reaction), and the reaction of amines with triethyl orthoformate and sodium azide.[1][2][4]

Regioisomerism is a significant concern, particularly when synthesizing N-substituted tetrazoles. Alkylation of a 5-substituted-1H-tetrazole can lead to two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole.[5] The formation of a mixture of these isomers necessitates challenging purification steps and reduces the overall yield of the desired product. The relative ratio of these isomers can be influenced by factors such as sterics, electronics, and the reaction mechanism (e.g., SN1 vs. SN2 type alkylation).[5]

Q2: How can I control regioselectivity during the N-alkylation of 5-substituted tetrazoles?

A2: Controlling regioselectivity in N-alkylation is crucial for obtaining a single, desired product. Several strategies can be employed:

  • Choice of Alkylating Agent and Reaction Conditions: The nature of the alkylating agent and the reaction conditions can influence the regiochemical outcome. For instance, the diazotization of aliphatic amines can preferentially form 2,5-disubstituted tetrazoles.[5][6] Mechanochemical conditions, specifically the choice of a grinding auxiliary, have been shown to enhance the selectivity for N-2 regioisomers during alkylation with phenacyl halides.[7]

  • Catalysis: Metal catalysts can direct the alkylation to a specific nitrogen atom. For example, copper catalysts have been used for regioselective N-2 arylation of 5-substituted tetrazoles with arylboronic acids.[6]

  • Directing Groups: While not explicitly detailed in the provided results, the use of directing groups on the 5-substituent of the tetrazole ring is a common strategy in heterocyclic chemistry to influence the position of incoming electrophiles.

Q3: Are there methods for the direct and regioselective synthesis of substituted tetrazoles, avoiding the need for post-synthesis alkylation?

A3: Yes, several methods allow for the direct and regioselective synthesis of N-substituted tetrazoles, bypassing the issue of alkylating a pre-formed tetrazole ring.

  • [3+2] Cycloaddition with Substituted Azides: A silver-catalyzed [3+2] cycloaddition between aryl diazonium salts and trimethylsilyldiazomethane provides a regioselective route to 2-aryl-5-trimethylsilyltetrazoles, which can then be converted to 2-aryltetrazoles.[8][9] This method has been shown to have broad functional group compatibility.[9]

  • Visible-Light Driven Synthesis: A novel approach utilizes a cobalt-graphitic carbon nitride (Co@g-C3N4) catalyst under visible light to achieve the direct regioselective synthesis of 1H-tetrazoles from aldehydes and sodium azide.[10]

  • Catalytic Cycloadditions: Silver catalysis has also been employed in the [3+2] cycloaddition of aryl diazonium salts with the Seyferth-Gilbert reagent to produce phosphonylated tetrazoles with high regioselectivity.[11][12]

Troubleshooting Guide

Problem 1: My tetrazole synthesis from a nitrile and sodium azide is not working or gives very low yields.

Possible Cause Troubleshooting Suggestion
Inadequate reaction conditions Ensure the reaction is heated sufficiently, often at temperatures around 110-120 °C in a solvent like DMF.[1][13]
Presence of moisture High levels of humidity can inhibit the reaction. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere if necessary.[13]
Insufficient activation of the nitrile The addition of a Lewis acid catalyst, such as zinc chloride or zinc bromide, can activate the nitrile towards cycloaddition.[1][13] Ammonium chloride is also commonly used.[1]
Substrate reactivity Electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the LUMO, making it more susceptible to nucleophilic attack by the azide.[2] For less reactive nitriles, consider using stronger activating agents or higher temperatures.

Problem 2: I am getting a mixture of 1,5- and 2,5-disubstituted tetrazoles during N-alkylation.

Possible Cause Troubleshooting Suggestion
Lack of regiocontrol in the reaction Explore alternative synthetic routes that offer higher regioselectivity, such as direct synthesis methods.[8][10][11]
Reaction mechanism favors both isomers Modify the reaction conditions to favor one mechanism over another. For example, conditions that promote an SN2 reaction may favor one isomer, while SN1 conditions could lead to a different product ratio.[5]
Steric and electronic effects The nature of the substituent at the 5-position and the alkylating agent can influence the regioselectivity. Consider if modifying these components could favor the formation of the desired isomer.
Use of a non-selective catalyst If using a catalyst, ensure it is known to promote the desired regioselectivity. For N-2 arylation, a copper-based catalyst like [Cu(OH)(TMEDA)]2Cl2 has been reported to be effective.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles using Zinc Chloride

This procedure is adapted from a general method for the reaction of nitriles with sodium azide.[1]

  • In a fume hood, a mixture of the nitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc chloride (1 equivalent) in water is prepared.

  • The reaction mixture is refluxed for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is cooled to room temperature.

  • The pH of the mixture is adjusted to be acidic with an appropriate acid (e.g., HCl).

  • The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of 2-Aryl-2H-tetrazoles via [3+2] Cycloaddition

This protocol is based on a silver-catalyzed cycloaddition reaction.[8][9]

  • The corresponding aniline is dissolved in a suitable solvent and diazotized using a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperature (e.g., 0 °C) to form the arenediazonium salt.

  • In a separate flask, trimethylsilyldiazomethane (in a solvent like hexanes) is cooled to a low temperature (e.g., -10 °C).

  • A silver catalyst, such as silver trifluoroacetate (CF3CO2Ag), and a base, like triethylamine, are added to the trimethylsilyldiazomethane solution.

  • The freshly prepared arenediazonium salt solution is then added dropwise to the reaction mixture at low temperature.

  • The reaction is stirred at this temperature until completion, as monitored by TLC.

  • The trimethylsilyl group is cleaved in the same pot by adding a fluoride source, such as cesium fluoride (CsF).

  • The reaction is then worked up by quenching, extraction with an organic solvent, and purification by column chromatography to afford the 2-aryltetrazole.

Data Summary

Table 1: Regioselectivity in the Alkylation of 5-Substituted-1H-tetrazoles

5-SubstituentAlkylating AgentConditionsRatio (1,5- : 2,5-)Reference
PhenylDiazotization of n-propylamineNaNO2, AcOH, 0 °C to rt1:4[5]
4-MethoxyphenylDiazotization of n-propylamineNaNO2, AcOH, 0 °C to rt1:5.7[5]
4-NitrophenylDiazotization of n-propylamineNaNO2, AcOH, 0 °C to rt1:2.3[5]

Visualizations

Regioisomer_Formation cluster_alkylation N-Alkylation of 5-Substituted-1H-Tetrazole Tetrazole 5-R-1H-Tetrazole 1_5_Isomer 1,5-Disubstituted Tetrazole Tetrazole->1_5_Isomer N1-Alkylation 2_5_Isomer 2,5-Disubstituted Tetrazole Tetrazole->2_5_Isomer N2-Alkylation RX Alkylating Agent (R'-X)

Caption: Formation of 1,5- and 2,5-disubstituted regioisomers during N-alkylation.

Direct_Synthesis_Workflow Start Starting Materials (e.g., Aryl Diazonium Salt + Diazomethane derivative) Reaction Regioselective [3+2] Cycloaddition (e.g., Ag-catalyzed) Start->Reaction Intermediate Protected Tetrazole Intermediate (e.g., 2-Aryl-5-TMS-tetrazole) Reaction->Intermediate Deprotection Deprotection/Cleavage (e.g., CsF) Intermediate->Deprotection Product Single Regioisomer Product (e.g., 2-Aryl-tetrazole) Deprotection->Product

Caption: Workflow for direct, regioselective synthesis of N-substituted tetrazoles.

References

stability issues of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(1H-tetrazol-5-yl)pyridine, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, particularly in acidic environments?

A1: While the tetrazole ring is generally considered metabolically stable, its stability can be influenced by pH, temperature, and the presence of certain substituents.[1][2] Under acidic conditions, the primary concern is the potential for acid-catalyzed hydrolysis of the tetrazole ring. Additionally, the bromine atom on the pyridine ring is active and could be susceptible to substitution reactions under certain conditions.[3]

Q2: What is the likely degradation pathway for this compound in a strong acidic solution?

A2: The most probable degradation pathway involves the acid-catalyzed hydrolysis of the tetrazole ring. This can be conceptualized as a reverse of its synthesis from a nitrile and an azide.[1] The acidic conditions can protonate the tetrazole ring, making it susceptible to nucleophilic attack by water. This can lead to ring-opening and eventual conversion back to the corresponding nitrile (5-bromopyridine-2-carbonitrile), which may further hydrolyze to the carboxylic acid (5-bromopicolinic acid).[4][5][6]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the degradation of this compound.[3][7] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. This allows for the quantification of the remaining parent compound and the detection of new peaks corresponding to degradants over time.

Q4: Are there any recommended storage conditions to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use buffered systems to maintain a neutral or near-neutral pH if the experimental conditions allow. Many pharmaceutical compounds exhibit optimal stability in the pH range of 4 to 8.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected loss of starting material in acidic reaction medium. Acid-catalyzed degradation of the tetrazole ring or a reaction involving the brominated pyridine.1. pH Adjustment: If compatible with your reaction, consider using a less acidic medium or a buffered solution. 2. Temperature Control: Perform the reaction at the lowest effective temperature to minimize degradation rates. 3. Reaction Time: Optimize the reaction time to maximize the formation of your desired product while minimizing the degradation of the starting material. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, although hydrolysis is the primary concern in acidic media.
Appearance of new, unidentified peaks in HPLC analysis after acidic treatment. Formation of degradation products, such as 5-bromopyridine-2-carbonitrile or 5-bromopicolinic acid.1. Characterize Degradants: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.[1] 2. Reference Standards: If possible, synthesize or procure reference standards of suspected degradation products for confirmation by HPLC. 3. Forced Degradation Study: Conduct a systematic forced degradation study (see experimental protocol below) to understand the degradation profile under various stress conditions.
Poor recovery of the compound from an acidic aqueous solution during workup. The protonated form of the pyridine and/or tetrazole ring may increase aqueous solubility, leading to losses during extraction with organic solvents.1. pH Adjustment Before Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) before extraction to ensure the compound is in its less polar, neutral form. 2. Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of solvents. 3. Salting Out: Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic compound in the aqueous phase.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.

Objective: To evaluate the stability of this compound in an acidic environment and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Acidic Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, to another known volume of the stock solution, add an equal volume of 1 M HCl.

    • Prepare control samples by diluting the stock solution with the solvent used.

  • Incubation:

    • Store the acidic and control samples at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 60°C).[8]

    • Protect all samples from light.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic samples with an appropriate amount of NaOH solution.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point by comparing the peak area to the time zero or control sample.

    • Identify and quantify any major degradation products.

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how quantitative data from a forced degradation study could be presented.

Condition Time (hours) % Degradation of this compound Major Degradation Product 1 (% Peak Area) Major Degradation Product 2 (% Peak Area)
0.1 M HCl, 25°C 0000
245.24.8Not Detected
4810.59.9Not Detected
0.1 M HCl, 60°C 0000
815.814.50.5
2445.342.12.1
1 M HCl, 25°C 0000
812.111.5Not Detected
2435.633.81.2

Visualizations

G cluster_workflow Experimental Workflow for Acidic Stability Study prep Prepare Stock Solution of This compound stress Expose to Acidic Conditions (e.g., 0.1 M HCl, 60°C) prep->stress sample Collect Samples at Various Time Points stress->sample neutralize Neutralize and Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Degradation and Identify Products analyze->evaluate

Caption: Workflow for an acidic stability study of this compound.

G cluster_pathway Potential Acid-Catalyzed Degradation Pathway parent This compound intermediate 5-Bromopyridine-2-carbonitrile parent->intermediate Hydrolysis (Ring Opening) product 5-Bromopicolinic Acid intermediate->product Hydrolysis

References

Validation & Comparative

A Comparative Guide to the FT-IR Spectrum of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. By comparing its spectral features with those of related molecules—pyridine, 2-bromopyridine, and 5-phenyl-1H-tetrazole—this document aims to facilitate the structural elucidation and quality control of this complex molecule for researchers, scientists, and drug development professionals.

FT-IR Spectral Data Comparison

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the substituted pyridine ring and the tetrazole ring. The table below summarizes the key experimental FT-IR absorption peaks for the target molecule and compares them with the spectra of simpler, related compounds. This comparison allows for the confident assignment of characteristic vibrational modes.

Vibrational Mode This compound (Predicted, cm⁻¹) Pyridine (cm⁻¹) 2-Bromopyridine (cm⁻¹) 5-Phenyl-1H-tetrazole (cm⁻¹) Assignment Notes
N-H Stretch (Tetrazole)~3100-2800 (broad)--~3100-2800 (broad)Broad absorption due to hydrogen bonding of the tetrazole N-H group.
Aromatic C-H Stretch~3100-3000~3080, 3037~3060~3065Stretching vibrations of C-H bonds on the pyridine and phenyl rings.
C=N & C=C Ring Stretch~1610, 1580, 1470~1579, 1480, 1437~1575, 1560, 1455~1619Vibrations characteristic of the aromatic pyridine and tetrazole rings.
Tetrazole Ring Vibrations~1150, 1050--~1110, 1040Skeletal vibrations of the N-N=N and C-N bonds within the tetrazole ring.
C-Br Stretch~680-~670-Characteristic stretching vibration for a C-Br bond on an aromatic ring.
Pyridine Ring Bending~780, 740~748, 702~760, 720-Out-of-plane C-H bending modes of the substituted pyridine ring.

Note: The data for this compound is predicted based on the characteristic absorption frequencies of its constituent functional groups as observed in the comparison molecules.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The following protocol details the procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1] This method is widely used for obtaining high-quality spectra of solid organic compounds.[2]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press with a pellet die set

  • Agate mortar and pestle

  • Analytical balance (accurate to 0.1 mg)

  • Drying oven or desiccator

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Spatula and sample handling tools

Procedure:

  • Sample Preparation:

    • Dry the spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any absorbed moisture.[3] Store the dried KBr in a desiccator.

    • Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of the dried KBr.[1] The sample-to-KBr ratio should be roughly 1:100.[1]

  • Grinding and Mixing:

    • Place the weighed sample and KBr into a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[3] The grinding action should be thorough to ensure the sample is well dispersed within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of the pellet die.

    • Assemble the die set and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[2]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the resulting spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.

Visualization of the FT-IR Interpretation Workflow

The following diagram illustrates the logical steps involved in the interpretation of an FT-IR spectrum, from initial data acquisition to final structural confirmation.

FTIR_Interpretation_Workflow A Acquire FT-IR Spectrum B Identify Major Peaks (> 1500 cm⁻¹) A->B C Assign Functional Groups (e.g., N-H, C-H, C=N, C=C) B->C D Analyze Fingerprint Region (< 1500 cm⁻¹) C->D E Identify Specific Vibrations (e.g., Tetrazole Ring, C-Br) D->E F Compare with Reference Spectra (Pyridine, Tetrazole Derivatives) E->F G Propose Molecular Structure F->G

References

Comparative Crystallographic Analysis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the single-crystal X-ray diffraction analysis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine and its N-methylated derivatives, providing a comparative overview of their crystallographic parameters and experimental protocols.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[1] The introduction of a bromine atom on the pyridine ring provides a handle for further synthetic modifications, making these derivatives valuable intermediates in drug discovery. Understanding their three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-based drug design and for elucidating structure-property relationships.

Crystallographic Data Comparison

To date, the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine has been fully characterized.[1] The crystallographic data for this compound is summarized in the table below. Efforts to obtain and analyze the crystal structures of the parent this compound and its 2-methyl isomer are ongoing to provide a comprehensive comparison.

Parameter5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine[1]
Chemical FormulaC₇H₆BrN₅
Formula Weight240.06
Crystal SystemOrthorhombic
Space GroupAcam (No. 64)
a (Å)12.3735(8)
b (Å)20.8690(11)
c (Å)6.8385(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1765.9(2)
Z8
Temperature (K)293(2)
Rgt(F)0.0471
wRref(F²)0.1152

Experimental Protocols

Synthesis

Synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: [1]

The synthesis starts from the parent compound, 5-Bromo-2-(2H-tetrazol-5-yl)pyridine. This starting material is reacted with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120 °C for 1 hour. Following this, iodomethane is added to the solution of 5-bromo-2-(2H-tetrazol-5-yl)pyridine in dry DMF at room temperature. This reaction yields a mixture of the two isomeric products: 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. The two isomers are then separated using silica-gel column chromatography with a gradient of ethyl acetate/petroleum ether (10–20%).

Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Alternative Procedure): [2]

An alternative method involves the reaction of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g) with formaldehyde (90 g) in the presence of a 10% palladium-carbon catalyst (20 g) in methanol (1.5 L). The reaction mixture is stirred at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours. After the reaction is complete, the organic solvent is removed by evaporation. The resulting residue is recrystallized from acetonitrile to yield 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole (217 g, 90.4% yield).

Single-Crystal Growth

5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: [1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a mixed solution of petroleum ether and ethyl acetate (5:1, v/v) at room temperature over the course of one week.

X-ray Data Collection and Structure Refinement

5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: [1]

Data for the colorless block-shaped crystal was collected on an Xcalibur diffractometer using Mo Kα radiation (λ = 0.71073 Å). The data was collected using ω scans. The structure was solved and refined using the SHELX programs.

Experimental Workflow

The overall experimental workflow, from the synthesis of the parent compound to the final structural analysis, is depicted in the following diagram.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction of this compound Derivatives cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start 5-Bromo-2-cyanopyridine tetrazole_formation [2+3] Cycloaddition (NaN₃, NH₄Cl, DMF) start->tetrazole_formation parent This compound tetrazole_formation->parent methylation Methylation (CH₃I, DMF) parent->methylation isomers Mixture of 1-methyl and 2-methyl isomers methylation->isomers separation Column Chromatography isomers->separation product1 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine separation->product1 product2 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine separation->product2 crystallization Slow Evaporation (Petroleum ether/Ethyl acetate) product1->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (Xcalibur, Mo Kα) crystals->data_collection structure_solution Structure Solution (SHELX) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Crystallographic Data (CIF) refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure analysis.

References

A Comparative Guide to the Reactivity of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine and Other Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halopyridines, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine and other halopyridines in three key palladium-catalyzed transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its expected reactivity based on established principles and experimental data for analogous compounds.

General Principles of Halopyridine Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and the electronic environment of the pyridine ring. The rate-determining step in these reactions is often the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The facility of this step is inversely proportional to the C-X bond dissociation energy. Consequently, the general order of reactivity for halopyridines is:

Iodo- > Bromo- > Chloro-

Bromopyridines represent a good balance of reactivity and stability, making them widely used substrates in organic synthesis. The electronic nature of the substituents on the pyridine ring also plays a crucial role. Electron-withdrawing groups, such as the 2-(1H-tetrazol-5-yl) substituent in the title compound, can influence the electron density of the pyridine ring and, consequently, the reactivity of the C-Br bond. The tetrazolyl group is a well-known bioisostere for a carboxylic acid and possesses strong electron-withdrawing character, which is expected to enhance the electrophilicity of the pyridine ring and facilitate the oxidative addition step.

Comparative Reactivity Data

The following table summarizes experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of various halopyridines. This data is intended to provide a comparative framework for assessing the reactivity of this compound.

SubstrateCoupling PartnerReaction TypeCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidSuzuki-MiyauraPd(OAc)₂/PPh₃K₂CO₃aq. isopropanolRefluxHigh
3-BromopyridinePhenylboronic acidSuzuki-MiyauraPd(OAc)₂/PPh₃Na₂CO₃Toluene/Water80Good
5-Bromo-2-methylpyridin-3-amineArylboronic acidsSuzuki-MiyauraPd(PPh₃)₄K₃PO₄1,4-dioxane/water85-95 / >15Moderate to Good[1]
2-ChloropyridinePhenylboronic acidSuzuki-MiyauraNiCl₂(dppf)K₃PO₄Dioxane100Low to no reaction[2]
2-IodopyridinePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene80 / 295
2-BromopyridineVolatile aminesBuchwald-HartwigPd(OAc)₂/dpppNaOt-BuToluene80 / 14Good[3][4]
2-Amino-6-bromopyridineVarious aminesBuchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃1,4-dioxane100 / 12-24Good to Excellent
5-Bromo-2-nitropyridineN-Boc-piperazineNucleophilic Aromatic Substitution-K₂CO₃DMF120 / 485[5]
2-Amino-3-bromopyridineTerminal alkynesSonogashiraPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100 / 3Good to Excellent
2-BromopyridinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NDMF60-80Good
2-IodopyridineTerminal alkynesSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NDMF65Good to Excellent

Experimental Protocols

The following are detailed, representative protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the bromopyridine followed by the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent followed by the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired product by column chromatography.

Visualizing the Reaction Workflow

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reagents R-X + R'-M

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Typical Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrates, Catalyst, Ligand, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heating & Stirring Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a typical cross-coupling experiment.

References

comparative study of different synthetic routes to 5-substituted tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Synthetic Routes to 5-Substituted Tetrazoles

The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry and materials science due to the tetrazole moiety's unique properties as a bioisosteric replacement for carboxylic acids and its high nitrogen content.[1][2] Over the years, a multitude of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of three prominent synthetic routes, offering researchers, scientists, and drug development professionals a clear overview of the available methodologies, complete with experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for three distinct and representative synthetic routes to 5-substituted tetrazoles, providing a clear comparison of their performance based on reaction conditions and yields.

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Route 1: Amine Salt-Catalyzed Cycloaddition Benzonitrile, Sodium AzidePyridine HydrochlorideDMF110884[6]
Route 2: Zinc-Catalyzed Cycloaddition in Water Benzonitrile, Sodium AzideZinc BromideWater100+ (reflux)2499[7]
Route 3: Synthesis from Amides N-Phenylbenzamide, DPPA1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Toluene110 (reflux)2491[4]

DPPA: Diphenyl phosphorazidate

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative table are provided below to facilitate replication and adaptation.

Route 1: Amine Salt-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole [6]

A mixture of benzonitrile (10 mmol, 1.03 g), sodium azide (12 mmol, 0.78 g), and pyridine hydrochloride (10 mmol, 1.15 g) in dimethylformamide (DMF, 20 mL) was stirred and heated at 110 °C for 8 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and poured into water (100 mL). The resulting solution was acidified with concentrated HCl to pH 2-3. The precipitated white solid was collected by filtration, washed with water, and dried to afford 5-phenyl-1H-tetrazole.

Route 2: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in Water [7]

To a suspension of benzonitrile (10 mmol, 1.03 g) and sodium azide (12 mmol, 0.78 g) in water (20 mL) was added zinc bromide (5 mmol, 1.13 g). The reaction mixture was heated to reflux with vigorous stirring for 24 hours. After cooling to room temperature, the mixture was acidified with 3N HCl to pH 1. The resulting white precipitate was collected by filtration, washed with water, and dried under vacuum to yield 5-phenyl-1H-tetrazole.

Route 3: Synthesis of 1,5-Diphenyl-1H-tetrazole from N-Phenylbenzamide

A solution of N-phenylbenzamide (1 mmol, 0.197 g), diphenyl phosphorazidate (DPPA, 1.5 mmol, 0.413 g), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol, 0.304 g) in toluene (5 mL) was heated at reflux for 24 hours. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1,5-diphenyl-1H-tetrazole.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the described synthetic routes.

route1 cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Benzonitrile Benzonitrile Reaction [3+2] Cycloaddition Benzonitrile->Reaction SodiumAzide Sodium Azide SodiumAzide->Reaction PyHCl Pyridine Hydrochloride PyHCl->Reaction Catalyst DMF DMF DMF->Reaction Heat 110 °C, 8h Heat->Reaction Tetrazole 5-Phenyl-1H-tetrazole Reaction->Tetrazole

Caption: Route 1: Amine Salt-Catalyzed Cycloaddition.

route2 cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Benzonitrile Benzonitrile Reaction [3+2] Cycloaddition Benzonitrile->Reaction SodiumAzide Sodium Azide SodiumAzide->Reaction ZnBr2 Zinc Bromide ZnBr2->Reaction Catalyst Water Water Water->Reaction Reflux Reflux, 24h Reflux->Reaction Tetrazole 5-Phenyl-1H-tetrazole Reaction->Tetrazole

Caption: Route 2: Zinc-Catalyzed Cycloaddition in Water.

route3 cluster_reactants Reactants cluster_reagent Reagent cluster_conditions Conditions cluster_product Product Amide N-Phenylbenzamide Activation Amide Activation & Azide Source Amide->Activation DPPA DPPA DPPA->Activation DBU DBU DBU->Activation Base Toluene Toluene Toluene->Activation Reflux Reflux, 24h Reflux->Activation Tetrazole 1,5-Diphenyl-1H-tetrazole Cyclization Intramolecular Cyclization Activation->Cyclization Cyclization->Tetrazole

Caption: Route 3: Synthesis from Amides via Phosphorazidates.

References

A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with Tetrazoles in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In medicinal chemistry, the strategic substitution of a functional group with another that retains similar biological activity is a cornerstone of drug optimization. This principle, known as bioisosterism, is powerfully exemplified by the replacement of carboxylic acids with 5-substituted-1H-tetrazoles. This guide provides an objective comparison of these two critical acidic functional groups, supported by experimental data, detailed protocols, and graphical representations to aid researchers in rational drug design.

The primary motivation for this bioisosteric swap is to improve a drug candidate's pharmacokinetic profile. While carboxylic acids are vital for target interaction, they can be liabilities, leading to poor metabolic stability and limited cell permeability[1]. Tetrazoles, having a similar pKa and planar structure, can often mimic the essential interactions of a carboxylic acid while offering significant advantages, including resistance to metabolic degradation[2][3][4].

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The success of replacing a carboxylic acid with a tetrazole hinges on understanding their distinct physicochemical properties. Key parameters like acidity (pKa), lipophilicity (logP/logD), and metabolic stability dictate a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

While both functional groups are acidic, with pKa values typically in the 4.5 to 4.9 range, ensuring they are mostly ionized at physiological pH, their other characteristics diverge[1][5]. Tetrazoles are generally considered more lipophilic than their carboxylic acid counterparts[1][2]. However, this increased lipophilicity does not always guarantee enhanced membrane permeability, as the tetrazole ring's capacity for strong hydrogen bonding can increase the energy required for desolvation[1][6].

A significant advantage of the tetrazole moiety is its enhanced metabolic stability. Carboxylic acids are often susceptible to Phase II metabolism, such as glucuronidation, which can result in rapid clearance from the body[7]. While tetrazoles can also form N-glucuronides, these are typically less reactive, leading to a longer half-life and an improved pharmacokinetic profile[2].

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleRationale for Impact on Drug Design
pKa ~4.2 - 4.5~4.5 - 4.9Both are ionized at physiological pH, enabling similar ionic interactions with biological targets[8][9].
Lipophilicity (logP) LowerHigherIncreased lipophilicity in tetrazoles can improve binding to hydrophobic pockets and affect distribution, but may not always improve permeability[1][2].
Metabolic Stability Susceptible to O-glucuronidation, potentially leading to rapid clearance and reactive metabolites[2].More resistant to metabolism; can undergo N-glucuronidation, but conjugates are generally less reactive[2][7].Tetrazole replacement often leads to a longer in vivo half-life and improved bioavailability[1][7].
Hydrogen Bonding Acts as H-bond donor and acceptor.Acts as H-bond donor and acceptor; may form stronger H-bonds, leading to a higher desolvation penalty[1][6].The extended hydrogen-bonding environment of tetrazoles can sometimes lead to altered binding affinity or permeability[5].
Size & Geometry Planar carboxylate group.Planar aromatic ring, slightly larger than a carboxylic acid[2][5].The increased size may require adjustments in the target's binding pocket[5].
Case Study: Losartan - A Paradigm of Successful Bioisosteric Replacement

The development of the antihypertensive drug Losartan is a classic example of the successful application of this strategy. Losartan is an antagonist of the Angiotensin II Type 1 (AT1) receptor, which plays a key role in regulating blood pressure. In its development, the precursor molecule containing a carboxylic acid showed potent in vitro activity but had poor oral bioavailability[8]. Replacing the carboxylic acid with a tetrazole ring resulted in Losartan, a compound with a 10-fold increase in potency and excellent oral efficacy[2][8].

Table 2: Comparison of Losartan Precursor (Carboxylic Acid) and Losartan (Tetrazole)

ParameterCarboxylic Acid Analog (EXP3174)Tetrazole Analog (Losartan)Reference
Target Angiotensin II Type 1 (AT1) ReceptorAngiotensin II Type 1 (AT1) Receptor[2]
In Vitro Potency (IC50) ~20 nM~2 nM[8]
Oral Bioavailability LowHigh[2][8]
Metabolism Serves as the active metabolite of LosartanMetabolized to the carboxylic acid analog (EXP3174)[2]

Visualizing the Concepts

Diagrams are essential for illustrating the logical relationships and complex biological processes involved in drug design.

cluster_0 Parent Drug Candidate cluster_1 Optimized Drug Candidate Parent Molecule with Carboxylic Acid (R-COOH) Parent_Props Suboptimal Properties: - Poor Metabolic Stability - Low Bioavailability Parent->Parent_Props Tetrazole Molecule with Tetrazole (R-CN4H) Parent->Tetrazole Bioisosteric Replacement Tetrazole_Props Improved Properties: - Enhanced Metabolic Stability - Higher Bioavailability Tetrazole->Tetrazole_Props

Bioisosteric replacement of a carboxylic acid with a tetrazole.

G start Synthesize Carboxylic Acid and Tetrazole Analogs physchem Physicochemical Profiling (pKa, logP/logD) start->physchem invitro_adme In Vitro ADME Assays (Metabolic Stability) start->invitro_adme invitro_pd In Vitro Pharmacodynamics (Receptor Binding, Functional Assays) start->invitro_pd data_analysis Data Analysis & Comparison physchem->data_analysis invitro_adme->data_analysis invitro_pd->data_analysis lead_selection Select Lead Candidate data_analysis->lead_selection invivo In Vivo PK/PD Studies (Animal Models) lead_selection->invivo invivo->data_analysis Iterative Optimization finish Clinical Candidate invivo->finish

A typical experimental workflow for comparing bioisosteres.

cluster_receptor Cell Membrane AT1R AT1 Receptor (GPCR) Gq Gq Protein AT1R->Gq Activates EGFR EGFR Transactivation AT1R->EGFR Transactivates AngII Angiotensin II AngII->AT1R Activates Losartan Losartan (Antagonist) Losartan->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Responses: - Vasoconstriction - Cell Growth - Inflammation Ca->Response PKC->Response EGFR->Response

Simplified signaling pathway of the Angiotensin II receptor.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is crucial for a meaningful comparison between carboxylic acid and tetrazole analogs. Below are generalized protocols for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water. Prepare a final solution of known concentration (e.g., 1-10 mM) in an electrolyte solution (e.g., 0.15 M KCl)[10][11].

  • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) for acidic compounds. Add the titrant in small, precise increments.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve)[11]. Alternatively, use specialized software to calculate the pKa from the titration data.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of the test compound.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight[12].

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: Add equal volumes of the pre-saturated n-octanol and the compound-containing aqueous phase to a vial.

  • Equilibration: Seal the vial and shake it for a set period (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning and equilibration[11].

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV[11][12].

  • Calculation: Calculate logP using the formula: logP = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][14].

  • Incubation Mixture: In a 96-well plate, pre-warm the HLM (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) in the reaction buffer at 37°C[13][15].

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the wells[13].

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold quenching solution, typically acetonitrile containing an internal standard[14][15].

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point[13].

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint)[14].

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. As demonstrated by successful drugs like Losartan, this approach can transform a compound with suboptimal pharmacokinetic properties into a viable therapeutic agent. A thorough comparative analysis, using the standardized experimental protocols outlined in this guide, is essential for rationally applying this strategy to overcome the challenges of modern drug discovery.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

The following guidelines are based on available safety data for this compound and structurally similar chemicals. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Fire/flame resistant and impervious clothing.[4] Wear protective gloves.Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use only in a well-ventilated area, preferably a laboratory fume hood.[1][4]Minimizes the risk of inhaling dust or fumes, which may cause respiratory irritation.[1][2]
General Hygiene Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[2]Prevents accidental ingestion and contamination.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous material disposal company.[4]

  • Segregation and Storage of Waste:

    • Collect waste this compound, including any contaminated materials, in a dedicated, properly labeled, and sealable container.

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Disposal of Uncontaminated Bulk Material:

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

    • Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[4]

  • Disposal of Contaminated Materials (e.g., PPE, absorbent):

    • All contaminated materials, such as gloves, wipes, and absorbent pads, must be treated as hazardous waste.

    • Place these materials in the designated, sealed waste container for hazardous materials.

    • Dispose of the container and its contents through a licensed hazardous waste disposal service.[2]

  • Spill Management and Cleanup:

    • In the event of a spill, evacuate unnecessary personnel from the area.[4]

    • Ensure adequate ventilation.[4]

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][6]

    • Carefully sweep or vacuum the absorbed material and place it into a clean, dry, and labeled container for disposal.[1]

    • Wash the spill site thoroughly with soap and water after the material has been collected.[4]

    • Prevent the spill from entering drains, water courses, or the ground.[4][6]

III. Emergency Procedures

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop or persist.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

IV. Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: Disposal of This compound is_spill Is it a spill? start->is_spill is_bulk Is it bulk chemical (pure or solution)? is_spill->is_bulk No contain_spill Contain spill with inert absorbent is_spill->contain_spill Yes is_contaminated Is it contaminated labware (e.g., gloves, wipes)? is_bulk->is_contaminated No collect_bulk Place in a labeled, sealed hazardous waste container is_bulk->collect_bulk Yes collect_contaminated Place in a labeled, sealed hazardous waste container is_contaminated->collect_contaminated Yes end End of Process is_contaminated->end No collect_spill Collect absorbed material into a sealed container contain_spill->collect_spill contact_disposal Contact licensed hazardous waste disposal company collect_spill->contact_disposal collect_bulk->contact_disposal collect_contaminated->contact_disposal contact_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-(1H-tetrazol-5-yl)pyridine in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the SDS for the closely related compound, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, and general safety information for pyridine and tetrazole compounds. Treat this chemical as a compound of unknown potency and handle with utmost care.

I. Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. Strict adherence to the following PPE requirements is mandatory.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash hazards.Protects eyes from splashes and airborne particles.
Skin Protection - Gloves: Nitrile gloves are recommended for handling pyridine compounds.[2] Gloves must be inspected prior to use and changed immediately upon contamination.[1] - Lab Coat: A fire/flame resistant and impervious lab coat should be worn and fully buttoned.[1] - Clothing: Wear long pants and closed-toe shoes.Prevents skin contact with the chemical. Nitrile gloves offer good resistance to pyridine.[2]
Respiratory Protection All handling should be conducted in a certified laboratory chemical fume hood or other appropriate local exhaust ventilation.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.Minimizes inhalation of potentially harmful dust or vapors.[2]

II. Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Emergency SituationFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

III. Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

AspectProcedure
Handling - Use in a well-ventilated area, preferably a chemical fume hood.[2][3] - Avoid formation of dust and aerosols.[3] - Keep away from heat, sparks, open flames, and other ignition sources.[4] - Use non-sparking tools and ground/bond containers and receiving equipment.[3][5] - Avoid contact with skin and eyes.[3] - Do not eat, drink, or smoke in the handling area.[6]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] - Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

IV. Spill Management and Disposal Plan

Effective spill management and proper waste disposal are essential for laboratory safety and environmental protection.

ActionProcedure
Spill Cleanup - Evacuate unnecessary personnel from the spill area.[1] - Wear appropriate PPE as outlined in Section I. - For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2] - Sweep or vacuum up the spilled material and place it in a suitable, sealed container for disposal.[1] - Avoid generating dust during cleanup.[1] - Clean the spill area thoroughly to remove any residual contamination.[1] - For large spills, evacuate the area and contact the emergency response team.
Waste Disposal - Collect all waste materials, including unused compound and contaminated disposables, in a clearly labeled and sealed hazardous waste container. - Dispose of the waste through a licensed hazardous material disposal company.[1] - Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[1]

V. Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Glassware handling_react->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste storage_store Store Securely cleanup_waste->storage_store

Caption: Safe handling workflow from preparation to storage.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1H-tetrazol-5-yl)pyridine
Reactant of Route 2
5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.